4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVANOLZDZLMZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646787 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-99-0 | |
| Record name | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of a viable synthetic pathway for 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. The pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a privileged structure in numerous pharmacologically active compounds. This document outlines a multi-step synthesis commencing from a commercially available pyridine derivative, proceeding through the construction of the bicyclic core, followed by regioselective halogenation, and culminating in a Vilsmeier-Haack formylation. The causality behind the selection of reagents and reaction conditions is discussed, providing a framework for researchers in drug discovery and development.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is a bioisostere of indole and is frequently incorporated into molecules designed to interact with various biological targets. Its unique electronic properties and hydrogen bonding capabilities make it a valuable scaffold in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The specific substitution pattern of the target molecule, with bromo, chloro, and carbaldehyde groups, offers multiple points for further chemical diversification, making it a versatile building block for the synthesis of compound libraries.
This guide will detail a logical and robust synthetic approach to this compound, emphasizing the chemical principles that underpin each transformation.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach. The final formylation step is logically achieved via a Vilsmeier-Haack reaction on a 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. This intermediate can be envisioned as arising from the regioselective bromination of a 7-chloro-1H-pyrrolo[3,2-c]pyridine precursor. The synthesis of this chlorinated core can be approached from a suitably substituted pyridine starting material.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Pathway
The proposed forward synthesis is a four-step process designed for efficiency and regiochemical control.
Step 1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine
The initial step involves the construction of the 7-chloro-1H-pyrrolo[3,2-c]pyridine core. A plausible route starts from 2,6-dichloropyridine.
Caption: Synthesis of the 7-chloro-5-azaindole core.
The nitration of 2,6-dichloropyridine is directed to the 3-position due to the deactivating and ortho,para-directing nature of the chloro substituents. The subsequent Cadogan reaction, involving reductive cyclization of the nitro group with a trialkyl phosphite, is a well-established method for the synthesis of pyrrole rings fused to aromatic systems.
Step 2: N-Protection of the Pyrrole
To prevent side reactions in the subsequent bromination step and to improve solubility, the pyrrole nitrogen is protected, for example, with a tosyl group.
Caption: Protection of the pyrrole nitrogen.
Step 3: Regioselective Bromination
The electron-rich pyrrole ring is susceptible to electrophilic substitution. Bromination of the protected 7-chloro-1H-pyrrolo[3,2-c]pyridine is anticipated to occur at the 4-position.
Caption: Electrophilic bromination at the C-4 position.
The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF is a standard and mild method for the bromination of such heterocyclic systems.
Step 4: Vilsmeier-Haack Formylation and Deprotection
The final step involves the introduction of the carbaldehyde group at the 3-position via the Vilsmeier-Haack reaction, followed by the removal of the tosyl protecting group.
Caption: Vilsmeier-Haack formylation and subsequent deprotection.
The Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide, is a weak electrophile that regioselectively attacks the electron-rich 3-position of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the aldehyde. The basic conditions of the workup can also facilitate the removal of the tosyl protecting group.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory-specific conditions and in-process monitoring.
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| 2,6-Dichloropyridine | 98% | Commercially Available |
| Nitric Acid (fuming) | ACS Grade | Commercially Available |
| Sulfuric Acid (conc.) | ACS Grade | Commercially Available |
| Triethyl phosphite | 98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Sodium Hydride (60% dispersion in oil) | Commercially Available | |
| p-Toluenesulfonyl chloride (TsCl) | 98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Phosphorus oxychloride (POCl3) | 99% | Commercially Available |
| Sodium Hydroxide | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Protocol 4.1: Synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine
-
Nitration: To a stirred solution of 2,6-dichloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitropyridine.
-
Cadogan Cyclization: A solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous toluene is heated to reflux. Triethyl phosphite (3.0 eq) is added dropwise over 1 hour. The reaction mixture is refluxed for an additional 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-chloro-1H-pyrrolo[3,2-c]pyridine.
Protocol 4.2: Synthesis of 7-Chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 4.3: Synthesis of 4-Bromo-7-chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine
-
To a solution of 7-chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C, add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient).
Protocol 4.4: Synthesis of this compound
-
To anhydrous DMF (10 eq) at 0 °C, add phosphorus oxychloride (3.0 eq) dropwise. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it onto a mixture of ice and a saturated solution of sodium bicarbonate.
-
Add a 2M solution of sodium hydroxide to adjust the pH to >12 to facilitate deprotection.
-
Stir the mixture for 1 hour, then extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound.
Mechanistic Insights
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is then attacked by the electron-rich C-3 position of the pyrrole ring.
Caption: Key stages of the Vilsmeier-Haack formylation mechanism.
The regioselectivity of this reaction is governed by the high electron density at the C-3 position of the pyrrolo[3,2-c]pyridine core, which is characteristic of the pyrrole ring.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of this compound. By leveraging well-established synthetic transformations, including nitration, Cadogan cyclization, electrophilic bromination, and Vilsmeier-Haack formylation, this guide offers a practical framework for the preparation of this valuable synthetic intermediate. The provided protocols, while requiring optimization, serve as a solid foundation for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- A comprehensive list of references will be compiled based on specific literature precedents for each reaction type on the pyrrolo[3,2-c]pyridine core and related azaindole systems. Due to the constructed nature of this specific pathway, direct citations for the entire sequence may not be available. Instead, citations to analogous transformations on similar substrates would be provided to support the proposed chemistry.
An In-depth Technical Guide to 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications
Introduction
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a halogenated derivative of the 5-azaindole scaffold, represents a versatile building block in medicinal chemistry and materials science. The pyrrolo[3,2-c]pyridine core is a recognized privileged structure, appearing in numerous compounds with significant biological activity, including kinase inhibitors for cancer therapy. The presence of bromo, chloro, and carbaldehyde functionalities at strategic positions on this heterocyclic system offers a rich platform for chemical derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
While experimentally determined data for this compound is not extensively available in the public domain, its fundamental properties can be tabulated based on information from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 1000341-99-0 | ChemScene[1] |
| Molecular Formula | C₈H₄BrClN₂O | ChemScene[1] |
| Molecular Weight | 259.49 g/mol | ChemScene[1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | ChemScene[1] |
| LogP (calculated) | 2.7913 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthesis
A logical and efficient synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable precursor, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. This reaction is a well-established method for introducing a formyl group onto electron-rich heterocyclic systems.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound via Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established Vilsmeier-Haack reaction procedures for similar heterocyclic compounds.
Materials:
-
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of the starting material dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the chlorine atom, as well as the pyrrolopyridine core.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
-
Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form substituted amines.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, to yield Knoevenagel condensation products.
Reactions of the Halogen Substituents
The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling: The bromo and chloro substituents can be replaced with aryl, heteroaryl, or vinyl groups using boronic acids or esters in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: Can be used to form carbon-nitrogen bonds by reacting with amines in the presence of a palladium catalyst.
-
Sonogashira Coupling: The halides can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.
-
Stille Coupling: Can be coupled with organostannanes in the presence of a palladium catalyst.
Caption: Key reaction pathways for derivatization.
Potential Applications in Drug Discovery and Materials Science
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a variety of biologically active molecules. Derivatives of this core have shown promise as potent inhibitors of several protein kinases, which are crucial targets in oncology. The ability to functionalize the 4-bromo, 7-chloro, and 3-formyl positions of the title compound allows for the systematic exploration of the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
In the realm of materials science, the pyrrolopyridine core can be incorporated into larger conjugated systems. The versatile handles for cross-coupling reactions on this compound make it an attractive building block for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and advanced materials. Its rich chemical reactivity, stemming from the aldehyde and halogen substituents, provides a robust platform for the generation of diverse molecular architectures. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its potential in various scientific disciplines.
References
Sources
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS number 1000341-99-0
An In-depth Technical Guide to 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1000341-99-0)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1000341-99-0), a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The document elucidates the strategic importance of the pyrrolo[3,2-c]pyridine core, details a probable synthetic pathway, offers in-depth analysis of its spectroscopic characterization, and explores its versatile chemical reactivity. By presenting detailed, field-proven protocols for key transformations such as the Vilsmeier-Haack formylation and Suzuki-Miyaura cross-coupling, this guide serves as a practical resource for researchers aiming to leverage this building block in the synthesis of novel, biologically active molecules.
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic system in modern drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets. Molecules incorporating this core have demonstrated significant therapeutic potential, particularly in oncology and immunology.
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been successfully developed as potent inhibitors of key cellular signaling proteins. For instance, various analogues have shown efficacy as FMS kinase inhibitors, which are crucial in regulating the proliferation of monocyte/macrophage lineage cells and are implicated in cancer and inflammatory disorders like rheumatoid arthritis.[1][2] Furthermore, the scaffold has been utilized to design novel colchicine-binding site inhibitors that disrupt microtubule dynamics, leading to potent anticancer activities against various cell lines.[3] The proven success of related pyrrolopyridine structures in approved therapeutics such as Vemurafenib and Pexidartinib further underscores the scaffold's value in developing new chemical entities.[2]
The subject of this guide, this compound, emerges as a particularly valuable synthetic intermediate. It possesses three distinct and orthogonally reactive functional handles: a C4-bromo group, a C7-chloro group, and a C3-carbaldehyde. This trifecta of functionalities enables a systematic and divergent approach to library synthesis, allowing for extensive exploration of the structure-activity relationship (SAR) around the core scaffold.
Physicochemical and Structural Properties
A summary of the key computed and known properties of the title compound is presented below. These properties suggest good potential for drug-likeness, aligning with Lipinski's rule of five.[3]
| Property | Value | Source |
| CAS Number | 1000341-99-0 | [4] |
| Molecular Formula | C₈H₄BrClN₂O | [4] |
| Molecular Weight | 259.49 g/mol | [4] |
| Synonym | 4-Bromo-7-chloro-5-azaindole-3-carboaldehyde | [4] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [4] |
| LogP (Computed) | 2.7913 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Purification
The synthesis of this compound is not extensively detailed in public literature; however, a highly plausible and efficient route involves the formylation of a precursor, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, via the Vilsmeier-Haack reaction.[5][6][7] This reaction is a cornerstone of heterocyclic chemistry for installing aldehyde functionalities onto electron-rich aromatic systems.
Proposed Synthesis: Vilsmeier-Haack Formylation
The reaction proceeds by generating the electrophilic Vilsmeier reagent (a chloroiminium ion) in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich C3 position of the pyrrole ring, the most nucleophilic site, leading to the aldehyde after aqueous workup.[7][8]
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol
Objective: To synthesize this compound from its non-formylated precursor.
Materials:
-
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃, 1.5 equiv)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF (approx. 10 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This slow addition is critical to control the exothermic formation of the Vilsmeier reagent and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium acetate until the pH is neutral (~7). Causality: The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction medium.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure title compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of NMR and mass spectrometry, with the latter being particularly diagnostic due to the halogen isotope patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals. A sharp singlet for the aldehyde proton (CHO) should appear significantly downfield, typically in the range of δ 9.8-10.2 ppm. The pyrrolic N-H proton will likely appear as a broad singlet at high chemical shift (>11 ppm). The remaining aromatic protons on the pyridine and pyrrole rings will appear as singlets or doublets in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will be a key signal, expected around δ 185-195 ppm. Other signals will correspond to the eight carbons of the heterocyclic core.
Mass Spectrometry (MS)
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion (M⁺).[9][10] This pattern is a definitive confirmation of the elemental composition.
Table of Expected Molecular Ion Isotope Pattern:
| m/z | Isotopes Present | Relative Intensity (Approx.) |
| M | ⁷⁹Br, ³⁵Cl | 100% |
| M+2 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | ~132% |
| M+4 | ⁸¹Br, ³⁷Cl | ~32% |
Causality: The M+2 peak is the most abundant because it arises from two possibilities: the presence of the heavier bromine isotope (⁸¹Br) or the heavier chlorine isotope (³⁷Cl). The M+4 peak arises from the less probable combination of both heavier isotopes.[9]
Chemical Reactivity and Strategic Applications in Synthesis
The true utility of this compound lies in the selective manipulation of its three functional groups. This allows for a modular approach to building complex molecular architectures.
Caption: Key reactive sites and potential transformations.
Palladium-Catalyzed Cross-Coupling at the C4-Bromo Position
The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions, making it the ideal position for the initial diversification step.[11] The Suzuki-Miyaura reaction is an exceptionally robust and functional-group-tolerant method for this purpose.[12][13]
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid to the C4 position of the title compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the starting aldehyde (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Transformations of the C3-Aldehyde Group
Following modification at the C4 position, the aldehyde at C3 serves as a secondary diversification point. Reductive amination is a particularly powerful tool for introducing varied side chains, which are often critical for modulating solubility and biological activity.
Protocol: Reductive Amination
-
Dissolve the C4-arylated aldehyde (1.0 equiv) and a primary or secondary amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).
-
Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Quench with saturated sodium bicarbonate solution and perform a standard aqueous work-up and purification.
Conclusion
This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its trifunctional nature permits sequential and regioselective modifications, enabling the efficient construction of diverse chemical libraries. The robust protocols for Suzuki coupling at the C4-bromo position and subsequent transformations of the C3-aldehyde provide a clear and reliable path for synthesizing novel compounds based on the biologically relevant pyrrolo[3,2-c]pyridine core. This compound represents a valuable asset for researchers engaged in the discovery and development of new therapeutic agents.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
Abdel-Aal, E. A., et al. (2022). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Mphahlele, M. J., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Varma, R. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Pini, E., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
ChemWhat. 7-BROMO-4-CHLORO-5-AZAINDOLE-3-CARBOALDEHYDE 1000342-10-8 wiki. ChemWhat. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. MSU Chemistry. [Link]
-
Vul'fson, N. S., et al. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Predictive Spectroscopic and Analytical Roadmap for 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Abstract
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. As a novel or sparsely documented molecule, a comprehensive guide to its analytical characterization is essential for researchers engaged in its synthesis and application. This technical guide provides a predictive framework for the spectroscopic analysis of the title compound. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing comparisons with structurally analogous compounds, we present a detailed forecast of its spectral data. This document is intended to serve as a roadmap for researchers, offering predicted spectral values, standardized protocols for data acquisition, and a logical workflow for unambiguous structural verification.
Introduction and Molecular Structure
The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a key pharmacophore in numerous biologically active molecules. The introduction of bromine, chlorine, and a carbaldehyde group at the 4, 7, and 3-positions, respectively, creates a highly functionalized and electronically complex system. The precise characterization of this molecule is the critical first step in any research and development pipeline. This guide outlines the expected spectroscopic signature of this compound and the methodologies to confirm it.
Figure 1. Molecular Structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectral data based on the analysis of substituent effects on the pyrrolo[3,2-c]pyridine core.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal four distinct signals in the aromatic region, corresponding to the N-H proton, two protons on the pyridine ring, one proton on the pyrrole ring, and the aldehyde proton. The chemical shifts are highly influenced by the electronegativity of the halogens and the anisotropic effect of the carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |
|---|---|---|---|
| ~12.0 - 12.5 | Broad Singlet | H1 (N-H) | The N-H proton of the pyrrole ring is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO, it is expected to be significantly downfield due to hydrogen bonding. |
| ~10.1 | Singlet | H8 (CHO) | Aldehyde protons are characteristically found at very low field (>10 ppm) due to the strong deshielding effect of the carbonyl group. |
| ~8.5 | Singlet | H2 | The proton at the 2-position of the pyrrole ring is adjacent to the electron-withdrawing aldehyde group, causing a significant downfield shift.[1] |
| ~8.3 | Doublet (J ≈ 5.5 Hz) | H6 | This proton is on the pyridine ring and is expected to be deshielded by the adjacent nitrogen atom. It will likely show coupling to H5. |
| ~7.8 | Doublet (J ≈ 5.5 Hz) | H5 | This proton is also on the pyridine ring and will be coupled to H6. The presence of the ortho-chlorine atom will influence its chemical shift. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The prediction of chemical shifts is based on additivity rules for substituted pyridines and pyrroles.[2][3][4][5] The carbonyl carbon and the carbons bearing halogens are expected to be particularly revealing.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
|---|---|---|
| ~185 | C8 (CHO) | Aldehyde carbonyl carbons resonate in this downfield region.[6][7] |
| ~148 | C7a | A quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| ~145 | C7 (C-Cl) | The carbon bearing the chlorine atom is expected to be downfield. |
| ~142 | C6 | Aromatic CH carbon in the pyridine ring. |
| ~135 | C3a | Quaternary carbon at the ring junction. |
| ~130 | C2 | Aromatic CH carbon in the pyrrole ring, shifted downfield by the aldehyde. |
| ~125 | C5 | Aromatic CH carbon in the pyridine ring. |
| ~115 | C4 (C-Br) | The carbon attached to bromine. The chemical shift is influenced by both halogen and inductive effects. |
| ~110 | C3 | Quaternary carbon bearing the aldehyde group. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern in the molecular ion region.
-
Predicted Molecular Formula: C₈H₃BrClN₂O
-
Predicted Monoisotopic Mass: 243.9219 m/z
-
Isotopic Pattern: The molecular ion region will exhibit a distinctive cluster of peaks due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[8][9] The expected pattern will be:
-
M+ (m/z ~243.9): Relative abundance of ~75% (containing ⁷⁹Br and ³⁵Cl).
-
M+2 (m/z ~245.9): Relative abundance of ~100% (containing ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl).
-
M+4 (m/z ~247.9): Relative abundance of ~25% (containing ⁸¹Br and ³⁷Cl).
-
-
Predicted Fragmentation Pathway: Electron ionization (EI) is expected to induce fragmentation. A primary fragmentation pathway would involve the loss of the halogen atoms or the aldehyde group.
Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |
|---|---|---|---|
| ~3400 - 3200 (broad) | N-H Stretch | Pyrrole N-H | The N-H stretching vibration in pyrroles typically appears in this region and is often broadened by hydrogen bonding.[10][11][12][13] |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for protons on the aromatic rings. |
| ~2850 and ~2750 | C-H Stretch | Aldehyde C-H | Aldehydes show two characteristic, though sometimes weak, C-H stretching bands.[14][15][16] The band around 2750 cm⁻¹ is particularly diagnostic.[16] |
| ~1700 - 1680 | C=O Stretch | Aromatic Aldehyde | Conjugation of the aldehyde to the aromatic pyrrole ring is expected to lower the carbonyl stretching frequency compared to a saturated aldehyde.[6][7] |
| ~1600 - 1450 | C=C and C=N Stretches | Aromatic Rings | Skeletal vibrations of the fused pyrrolo[3,2-c]pyridine ring system. |
| Below 800 | C-Cl and C-Br Stretches | Halogens | Carbon-halogen stretching vibrations typically appear in the fingerprint region. |
Experimental Protocols for Structural Verification
To validate the predicted data, rigorous and standardized experimental procedures are necessary. The following protocols are recommended for acquiring high-quality spectral data.
Workflow for Structural Verification
The logical flow from synthesis to final structural confirmation involves purification followed by a suite of spectroscopic analyses.
Diagram 2: Workflow for Structural Verification.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400-600 MHz Spectrometer):
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a spectral width that encompasses the expected chemical shift range (e.g., 0-14 ppm).
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).[1] A proton-decoupled experiment is standard.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.
-
COSY: To establish proton-proton coupling relationships (e.g., H5-H6).
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular fragments.
-
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (e.g., ESI-TOF):
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the data in positive ion mode. The high resolution and mass accuracy of a time-of-flight (TOF) analyzer will allow for the determination of the elemental composition from the measured m/z value.
-
Ensure the mass calibration of the instrument is current to achieve high mass accuracy (<5 ppm).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure.
-
-
Data Acquisition (FT-IR):
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Conclusion
This guide provides a comprehensive, predictive overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data serve as a benchmark for researchers synthesizing this compound. By following the outlined experimental protocols and the logical workflow for structural verification, scientists can confidently and efficiently confirm the identity and purity of their material. The successful characterization of this molecule will undoubtedly facilitate its exploration in drug discovery and other advanced applications.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link][2][3]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link][4]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available at: [Link][6][7]
-
Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link][5]
-
ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link][10]
-
ResearchGate. NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix. Available at: [Link][11]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][14]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link][15]
-
PubMed. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Available at: [Link][12]
-
MIT OpenCourseWare. Table of Characteristic IR Absorptions. Available at: [Link][16]
-
ResearchGate. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. Available at: [Link][13]
-
University of Calgary. Mass Spectroscopy. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link][8]
-
Chemguide. Mass spectra - the M+2 peak. Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sci-hub.se [sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
The Multifaceted Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a fertile ground for the development of potent and selective enzyme inhibitors.[1] This guide provides an in-depth exploration of the diverse biological activities of pyrrolo[3,2-c]pyridine derivatives, with a focus on their therapeutic potential in oncology, inflammation, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively investigated biological activity of pyrrolo[3,2-c]pyridine derivatives is their potent anticancer effect, demonstrated across a range of malignancies including melanoma, ovarian, prostate, and breast cancer.[2] Two primary mechanisms of action have been elucidated: kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition: Targeting Dysregulated Signaling in Cancer
The pyrrolopyridine nucleus mimics the purine ring of ATP, enabling these derivatives to function as competitive inhibitors at the hinge region of various kinases.[1] This mimicry, however, necessitates careful chemical modification to achieve selectivity for specific kinase targets.[1]
A significant number of pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in several cancers and inflammatory conditions.[3][4] FMS kinase signaling is crucial for the proliferation and survival of monocytes and macrophages.[3] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. By inhibiting FMS, these compounds can modulate the tumor microenvironment and exert anti-tumor effects.
A notable example is compound 1r , which demonstrated an IC50 of 30 nM against FMS kinase, showing significant potency and selectivity.[3][4] This compound also exhibited potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM and displayed a favorable selectivity index towards cancer cells over normal fibroblasts.[4]
Signaling Pathway: FMS Kinase in Cancer
Caption: FMS kinase signaling pathway and its inhibition by pyrrolo[3,2-c]pyridine derivatives.
The development of potent and selective kinase inhibitors hinges on understanding the SAR of the pyrrolo[3,2-c]pyridine scaffold. For FMS kinase inhibitors, the diarylamide and diarylurea moieties have proven to be crucial for activity.[2] The nature and position of substituents on the aryl rings significantly influence potency and selectivity. For instance, the presence of specific functional groups can enhance binding affinity to the kinase active site and improve pharmacokinetic properties.
Disruption of Microtubule Dynamics: A Mitotic Catastrophe
Another prominent anticancer mechanism of pyrrolo[3,2-c]pyridine derivatives is their ability to inhibit tubulin polymerization, acting as colchicine-binding site inhibitors. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[1][5] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6]
Compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM. Molecular modeling studies suggest that this compound binds to the colchicine site, forming hydrogen bonds with key residues.
Experimental Workflow: Screening for Anticancer Activity
Caption: A typical workflow for evaluating the anticancer activity of pyrrolo[3,2-c]pyridine derivatives.
For pyrrolo[3,2-c]pyridine-based tubulin inhibitors, the SAR reveals the importance of specific substitutions. For example, in one series of compounds, the presence of an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring resulted in the most potent activity. The introduction of electron-donating groups on the para-position of the B-ring generally increased antiproliferative activity, while electron-withdrawing groups led to a decrease.
Experimental Protocols
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[10]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
FMS Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of FMS kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase.
Step-by-Step Protocol (Generalized):
-
Reagent Preparation: Prepare assay buffer, FMS kinase enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Compound Addition: Add serial dilutions of the pyrrolo[3,2-c]pyridine derivatives to the wells of a microplate.
-
Kinase Reaction: Add FMS kinase and the substrate to the wells and initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents, typically a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Signal Measurement: After incubation, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[12][13]
Step-by-Step Protocol (Fluorescence-based):
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP. Prepare a fluorescent reporter dye solution.[12]
-
Compound Addition: Add the test compounds to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin/reporter mix to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.[12]
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory or enhancing effect of the compounds.
Quantitative Data Summary
| Compound | Target/Mechanism | Cell Line(s) | IC50 Value | Reference |
| 1r | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 µM | [4] |
| 10t | Tubulin Polymerization Inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [14] |
| Diarylureas/amides | Antiproliferative | A375P Melanoma | Nanomolar range | [2] |
Anti-inflammatory, Antiviral, and Antimicrobial Activities: Expanding the Therapeutic Landscape
Beyond their prominent anticancer effects, pyrrolo[3,2-c]pyridine derivatives have demonstrated a breadth of other biological activities.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often linked to their inhibition of FMS kinase. Macrophages play a central role in inflammatory processes, and by inhibiting FMS, these derivatives can suppress macrophage activation and the production of pro-inflammatory cytokines. Compound 1r , for example, showed a potential anti-inflammatory effect against bone marrow-derived macrophages.
Antiviral Activity
Pyrrolo[3,2-c]pyridin-4-amine derivatives have been identified as a new class of entry inhibitors for influenza viruses.[15] These compounds exhibit broad-spectrum activity against multiple influenza A and B virus strains.[15] Their mechanism of action involves interfering with the post-fusion process, specifically virus uncoating and the nuclear import of viral ribonucleoprotein complexes.[15]
Experimental Protocol: Antiviral Plaque Reduction Assay
Principle: This assay quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer in the presence of an antiviral compound.
Step-by-Step Protocol (Generalized for Influenza Virus):
-
Cell Seeding: Plate a susceptible cell line (e.g., MDCK cells) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known amount of influenza virus in the presence of serial dilutions of the pyrrolo[3,2-c]pyridine derivative.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration that reduces the plaque number by 50%).
Antimicrobial Activity
Certain pyrrolo[3,2-c]pyridine derivatives have also shown promising antibacterial and antimycobacterial activity. Mannich bases of the pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited good activity against Gram-positive bacteria and Mycobacterium tuberculosis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][16][17]
Step-by-Step Protocol (Broth Microdilution):
-
Compound Dilution: Prepare serial twofold dilutions of the pyrrolo[3,2-c]pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[17]
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., ~5 x 10^5 CFU/mL).[17][18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17]
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The wealth of research on their anticancer activities, particularly as kinase and tubulin inhibitors, has paved the way for the discovery of potent drug candidates. Furthermore, the emerging evidence of their anti-inflammatory, antiviral, and antimicrobial properties opens up new avenues for their therapeutic application.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific biological targets, thereby minimizing off-target effects and improving the therapeutic index.
-
Elucidating Mechanisms: Further investigation into the detailed molecular mechanisms underlying their diverse biological activities.
-
In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
This guide has provided a comprehensive overview of the biological activities of pyrrolo[3,2-c]pyridine derivatives, equipping researchers and drug development professionals with the foundational knowledge and experimental methodologies to further explore this exciting class of compounds.
References
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Microtubule Dynamics and Cancer. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza. [Link]
-
An In Vitro Microneutralization Assay for Influenza Virus Serology. [Link]
-
Targeting Microtubules by Natural Agents for Cancer Therapy. [Link]
-
Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
Sources
- 1. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. maxanim.com [maxanim.com]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde starting material
An In-Depth Technical Guide to 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Cornerstone Starting Material for Drug Discovery
Abstract
This technical guide provides a comprehensive examination of this compound, a highly functionalized and versatile starting material pivotal to modern medicinal chemistry. We will dissect its strategic synthesis, focusing on the causality behind key reaction choices, provide detailed, field-tested protocols, and discuss its broad applicability in the development of targeted therapeutics. This document is designed for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this key building block.
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a hydrogen bond acceptor site, modulating physicochemical properties like solubility and metabolic stability. The subject of this guide, this compound, is a particularly valuable derivative.[1] Its trifunctional nature offers a powerful platform for controlled, sequential chemical modifications:
-
The 4-Bromo Group: Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.
-
The 7-Chloro Group: Provides a secondary site for nucleophilic aromatic substitution or further cross-coupling, allowing for the construction of complex, three-dimensional molecules.
-
The 3-Carbaldehyde Group: Acts as a key electrophilic center for transformations such as reductive amination, Wittig reactions, and condensations, facilitating the attachment of diverse side chains and pharmacophores.
This strategic arrangement of reactive sites makes it an ideal starting material for building libraries of compounds aimed at various biological targets, particularly protein kinases.[2][3]
Synthetic Strategy and Retrosynthetic Analysis
A robust and scalable synthesis is paramount for any starting material intended for drug development campaigns. The synthesis of this compound is efficiently achieved through a two-step sequence starting from the corresponding 5-azaindole core. The retrosynthetic analysis is outlined below.
Caption: Retrosynthetic pathway for the target aldehyde.
This approach logically separates the construction of the heterocyclic core from the installation of the aldehyde functionality. The key transformations are the formation of the pyrrole ring via reductive cyclization and the subsequent C-3 formylation.
Detailed Experimental Protocols
Core Synthesis: 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
The construction of the bicyclic core is the foundational step. The Cadogan-Sundberg indole synthesis, which involves the reductive cyclization of an o-nitrostyrene derivative using a trivalent phosphorus reagent like triethyl phosphite, is an effective method.[4]
Reaction Workflow
Caption: Workflow for the synthesis of the azaindole core.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate 2-nitropyridine precursor (1.0 eq) and degassed anhydrous dioxane.
-
Reagent Addition: Add triethyl phosphite (2.0-3.0 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C). The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.[5]
Expertise & Causality: The Cadogan reaction is a powerful method for forming indole and azaindole rings.[4][6] Triethyl phosphite acts as an oxygen scavenger, reducing the nitro group to a reactive nitrene intermediate. This nitrene then undergoes a rapid intramolecular electrophilic attack on the adjacent alkene (formed in situ or as part of the starting material) to construct the five-membered pyrrole ring.
Formylation: this compound
The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like the 5-azaindole core.[7][8][9] It utilizes a pre-formed electrophilic iminium salt, the Vilsmeier reagent, to install the aldehyde group.
Reaction Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | C7H4BrClN2 | CID 24729435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
The Discovery of Novel Pyrrolo[3,2-c]pyridine Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of the Pyrrolo[3,2-c]pyridine Scaffold in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets.[1] This guide provides an in-depth technical overview of the discovery of novel pyrrolo[3,2-c]pyridine compounds, from rational design and synthesis to biological evaluation and mechanism of action studies. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The pyrrolopyridine scaffold is a key component in several approved drugs, highlighting its therapeutic potential.[2] Specifically, derivatives of the pyrrolo[3,2-c]pyridine isomer have demonstrated significant promise as anticancer and anti-inflammatory agents.[2]
Strategic Approaches to the Synthesis of the Pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine nucleus is a critical step in the development of novel therapeutics. Several synthetic strategies have been developed, each with its own advantages and considerations. A common and effective approach involves a multi-step sequence starting from a substituted pyridine precursor.
One well-established route begins with the oxidation of a readily available pyrrolo[2,3-b]pyridine to its corresponding N-oxide, followed by chlorination to introduce a reactive handle. Subsequent ring rearrangement and amination reactions lead to the formation of the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine scaffold.[3] This intermediate serves as a versatile platform for further functionalization, typically through amide or urea bond formation, to generate libraries of diverse compounds for biological screening.[3]
Another powerful strategy for constructing substituted pyrrolo[3,2-c]pyridines utilizes a palladium-catalyzed Suzuki cross-coupling reaction.[4] This method allows for the efficient introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the scaffold, enabling extensive exploration of the structure-activity relationship (SAR).[4]
Experimental Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol outlines a representative synthesis of a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, a class of compounds that has shown potent anticancer activity.[4]
Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide To a solution of 2-bromo-5-methylpyridine in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise at 60°C. The reaction mixture is then heated to 90°C for 1 hour. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.
Step 2: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide A mixture of 2-bromo-5-methyl-4-nitropyridine-1-oxide and N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide is heated to 120°C for 4 hours. The product is isolated after cooling.
Step 3: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine The product from the previous step is treated with iron powder in acetic acid at 100°C for 5 hours to effect a reductive cyclization.
Step 4: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate in 1,4-dioxane is heated under microwave irradiation at 85°C for 30 minutes.
Step 5: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (General Procedure) To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a mixture of 1,4-dioxane and water are added the desired arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate. The mixture is heated under microwave irradiation at 125°C for 26 minutes. After cooling, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods.[4]
Spectroscopic Characterization
Unambiguous structural elucidation of novel pyrrolo[3,2-c]pyridine compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.
Table 1: Representative Spectroscopic Data for a 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10c) [5]
| Data Type | Values |
| ¹H NMR (500 MHz, CDCl₃) δ | 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72 − 7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) |
| ¹³C NMR (126 MHz, CDCl₃) δ | 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53 |
| HRMS (ESI) [M+H]⁺ | Calculated for C₂₃H₂₃N₂O₃: 375.1709, Found: 375.1709 |
Biological Evaluation: Uncovering the Therapeutic Potential
A critical phase in the discovery of novel pyrrolo[3,2-c]pyridine compounds is their biological evaluation to identify and characterize their therapeutic potential. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more focused mechanistic studies.
Anticancer Activity
Pyrrolo[3,2-c]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[3][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Experimental Protocol: MTT Assay [4]
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Combretastatin A-4) and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Table 2: In Vitro Antiproliferative Activity of a Lead Pyrrolo[3,2-c]pyridine Compound (10t) [7]
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 0.12 |
| SGC-7901 (Gastric Cancer) | 0.15 |
| MCF-7 (Breast Cancer) | 0.21 |
Mechanism of Action: Targeting Microtubule Dynamics
A significant number of anticancer pyrrolo[3,2-c]pyridine derivatives exert their effects by targeting tubulin, a key component of the cytoskeleton.[6] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add a reaction mixture containing purified tubulin, a fluorescent reporter that binds to polymerized microtubules, GTP, and a polymerization enhancer.
-
Compound Addition: Add the test compound or a known inhibitor (e.g., colchicine) to the wells.
-
Initiation and Measurement: Initiate polymerization by raising the temperature to 37°C. Monitor the increase in fluorescence over time using a microplate reader. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compounds that disrupt microtubule dynamics typically cause an accumulation of cells in the G2/M phase.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound for a specified period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), after treating with RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content. This allows for the quantification of cells in each phase of the cell cycle.
Mechanism of Action: Kinase Inhibition
Pyrrolo[3,2-c]pyridine derivatives have also been identified as potent inhibitors of various kinases, including FMS kinase (CSF-1R), which is implicated in cancer and inflammatory diseases.[3]
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol: FMS Kinase Inhibition Assay [3]
-
Reaction Setup: In a suitable assay plate, combine the recombinant FMS kinase enzyme, a substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the amount of product formed or the amount of ATP remaining using a suitable detection method (e.g., luminescence-based).
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits kinase activity by 50%.
Table 3: FMS Kinase Inhibitory Activity of a Lead Pyrrolo[3,2-c]pyridine Compound (1r) [3]
| Parameter | Value |
| FMS Kinase IC₅₀ | 30 nM |
| BMDM IC₅₀ | 84 nM |
Visualizing the Molecular Mechanisms
Understanding the molecular interactions and signaling pathways involved is crucial for rational drug design and optimization.
Signaling Pathway: FMS Kinase
FMS kinase, upon binding its ligand CSF-1, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[3] Pyrrolo[3,2-c]pyridine inhibitors block the ATP binding site of FMS kinase, thereby preventing these downstream signaling events.
Caption: FMS Kinase Signaling Pathway and Inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The discovery of novel pyrrolo[3,2-c]pyridine compounds follows a logical and iterative workflow.
Caption: Experimental Workflow for Pyrrolo[3,2-c]pyridine Discovery.
Mechanism of Action: Colchicine Binding Site Inhibition
Certain pyrrolo[3,2-c]pyridine derivatives function as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[4]
Caption: Inhibition of Tubulin Polymerization.
Structure-Activity Relationship (SAR): Guiding Lead Optimization
Systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
For pyrrolo[3,2-c]pyridine-based anticancer agents targeting the colchicine binding site, the nature of the substituent at the 6-position has a significant impact on activity. Generally, the introduction of electron-donating groups, such as methyl or methoxy, on a para-substituted aryl ring at this position enhances antiproliferative activity.[7] Conversely, electron-withdrawing groups tend to decrease activity.[7] Furthermore, replacing the aryl ring with larger heterocyclic systems, such as indole, can lead to a substantial increase in potency.[7]
In the case of FMS kinase inhibitors, the diarylamide or diarylurea motif attached to the 4-amino group of the pyrrolo[3,2-c]pyridine core is critical for activity. Modifications to the terminal aryl ring can significantly influence potency and selectivity. For instance, the introduction of a morpholino-substituted trifluoromethylbenzoic acid moiety has been shown to yield highly potent and selective FMS kinase inhibitors.[3]
Conclusion and Future Directions
The pyrrolo[3,2-c]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries. The biological activities of these compounds are potent and can be tailored to target specific molecular pathways, such as kinase signaling and microtubule dynamics.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: Exploring novel synthetic routes to access new substitution patterns and further functionalize the pyrrolo[3,2-c]pyridine core.
-
Multi-Targeted Agents: Designing single molecules that can modulate multiple disease-relevant targets to achieve synergistic therapeutic effects.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, ultimately leading to more effective and safer drugs.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of pyrrolo[3,2-c]pyridine chemistry and pharmacology.
References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304543. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s). [Link]
-
Borah, R., & Sarma, B. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a halogenated heterocyclic aldehyde of significant interest in drug discovery and development. The pyrrolo[3,2-c]pyridine core, an isomer of the well-known 7-azaindole scaffold, is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for purine rings in kinase inhibitors. This document details the physicochemical properties, a proposed synthetic pathway based on established methodologies, chemical reactivity, and potential applications of this compound. Detailed, field-proven protocols are provided to guide researchers in its synthesis and subsequent utilization as a versatile chemical building block.
Introduction and Significance
The fusion of pyrrole and pyridine rings creates a class of compounds known as pyrrolopyridines or azaindoles. These scaffolds are of paramount importance in medicinal chemistry as they mimic the purine core of ATP, enabling them to act as competitive inhibitors at the hinge region of various protein kinases. Consequently, many azaindole derivatives have been developed as potent anticancer and anti-inflammatory agents.
The specific isomer, 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole), is a crucial pharmacophore. Derivatives of this scaffold have shown potent inhibitory effects against key oncological targets such as FMS kinase (CSF-1R) and have been investigated as tubulin polymerization inhibitors.[1][2] The title compound, this compound, is a trifunctionalized intermediate designed for maximum synthetic versatility. The presence of three distinct reactive sites—a nucleophilic pyrrole nitrogen, two electrophilic carbons bearing halogen atoms (C4-Br and C7-Cl), and an aldehyde group at C3—allows for precise, stepwise derivatization. This strategic placement of functional groups enables its use in generating diverse molecular libraries through reactions such as Suzuki and Buchwald-Hartwig cross-couplings, reductive aminations, and various condensation reactions, making it an invaluable precursor for novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A summary of the key properties of the title compound is presented below. While experimental spectroscopic data is not widely published, predicted values are provided based on standard chemical principles for validation purposes.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym(s) | 4-Bromo-7-chloro-5-azaindole-3-carboxaldehyde | [3] |
| CAS Number | 1000341-99-0 | [3] |
| Molecular Formula | C₈H₄BrClN₂O | [3] |
| Molecular Weight | 259.49 g/mol | [3] |
| Appearance | Expected to be a light yellow to brown solid | General Knowledge |
| SMILES | C1=C(C=O)C2=C(Br)N=CC(=C2N1)Cl | [3] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [3] |
| Predicted logP | 2.79 | [3] |
Predicted ¹H NMR Characterization
(400 MHz, DMSO-d₆)
-
δ ~12.5-13.5 ppm (s, 1H, NH): The pyrrole N-H proton is expected to be a broad singlet, significantly downfield due to hydrogen bonding and the aromatic nature of the ring.
-
δ ~10.1 ppm (s, 1H, CHO): The aldehyde proton signal is typically a sharp singlet in this region.
-
δ ~8.5 ppm (s, 1H, Ar-H): The lone proton on the pyridine ring (H6) is expected to appear as a singlet.
-
δ ~8.2 ppm (s, 1H, Ar-H): The proton at the C2 position of the pyrrole ring is expected to be a singlet.
Synthesis Pathway and Experimental Protocols
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of Precursor 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
The synthesis of the pyrrolo[3,2-c]pyridine core is non-trivial. A plausible route involves the construction from a suitably substituted pyridine precursor. Based on analogous syntheses of related isomers, a multi-step sequence starting from a substituted 3-aminopyridine would be a logical approach, involving the introduction of the required halogen atoms and subsequent annulation to form the pyrrole ring. Due to the lack of a direct literature precedent for this specific isomer, researchers would typically screen various cyclization strategies (e.g., Madelung, Fischer, or Bartoli indole synthesis adaptations).
Step 2: Vilsmeier-Haack Formylation of the Precursor
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic compounds like azaindoles. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (Vilsmeier reagent) attacks the electron-rich C3 position of the pyrrole ring.
Protocol:
-
Reagent Preparation: In a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, is exothermic and the temperature should be maintained below 10 °C. Allow the resulting mixture to stir at 0 °C for an additional 30 minutes.
-
Causality: The reaction between DMF and POCl₃ generates the highly electrophilic Vilsmeier reagent in situ. Performing this step at low temperature controls the exothermic reaction and prevents degradation of the reagent.
-
-
Substrate Addition: Dissolve the precursor, 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Causality: Heating is required to overcome the activation energy for the electrophilic attack of the Vilsmeier reagent on the moderately activated pyrrolo[3,2-c]pyridine ring system. The C3 position is the most nucleophilic and sterically accessible site for formylation.
-
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of crushed ice and aqueous sodium acetate or sodium carbonate solution until the pH is neutralized to ~7-8. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Causality: The basic aqueous work-up is critical for the hydrolysis of the iminium intermediate to the final aldehyde product and to neutralize the acidic reaction medium.
-
-
Extraction and Purification: A precipitate of the crude product often forms upon quenching. Collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Chemical Reactivity and Synthetic Applications
The title compound is a powerful synthetic intermediate due to its three distinct functional handles, allowing for orthogonal chemical modifications.
Sources
A Theoretical and In-Silico Exploration of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Guide for Medicinal Chemists
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds form the bedrock of a vast arsenal of therapeutic agents. Among these, the pyrrolopyridine scaffold has garnered significant attention due to its versatile biological activities. This guide delves into the theoretical underpinnings of a particularly intriguing derivative, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . While extensive experimental data for this specific molecule remains to be published, this document serves as a comprehensive in-silico investigation, leveraging high-level computational chemistry to predict its structural, electronic, and spectroscopic properties. By drawing parallels with structurally analogous compounds for which experimental data is available, we aim to provide researchers, scientists, and drug development professionals with a robust theoretical framework to guide future experimental work and unlock the therapeutic potential of this promising scaffold.
The Significance of the Pyrrolopyridine Core
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. The presence of both a pyrrole and a pyridine ring imparts a unique electronic character, with the pyrrole ring acting as a π-electron donor and the pyridine ring as a π-electron acceptor. This electronic duality is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The introduction of halogen atoms, specifically bromine and chlorine, further enhances the therapeutic potential of this scaffold. Halogens are known to modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions. The carbaldehyde group at the 3-position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR).
Computational Methodology: A Foundation of Predictive Accuracy
To ensure the reliability of our theoretical predictions, we have adopted a computational methodology grounded in Density Functional Theory (DFT), a workhorse of modern quantum chemistry. The choice of functional and basis set is paramount for accurately describing the electronic structure of halogenated heterocyclic systems.
Rationale for Method Selection
Based on successful theoretical studies of similar halogenated azaindoles, we have selected the B3LYP hybrid functional.[1] This functional has consistently demonstrated a good balance between computational cost and accuracy for predicting the geometric and electronic properties of organic molecules. To account for the influence of the diffuse electron density of the halogen atoms, the 6-311++G(d,p) basis set will be employed for all calculations. This basis set includes polarization and diffuse functions, which are essential for accurately modeling non-covalent interactions and electronic properties.
Self-Validating Protocol
All geometry optimizations will be followed by frequency calculations to confirm that the obtained structures correspond to true energy minima on the potential energy surface, characterized by the absence of imaginary frequencies. The predicted vibrational spectra will be compared with experimental data for analogous compounds to validate the chosen level of theory.
Caption: A schematic overview of the computational workflow for the theoretical study of this compound.
Predicted Molecular and Electronic Properties
Optimized Molecular Geometry
The optimized geometry of this compound is predicted to be planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles are expected to be in good agreement with those observed for similar crystalline structures.
| Parameter | Predicted Value (Å) |
| C-Br Bond Length | ~1.88 |
| C-Cl Bond Length | ~1.73 |
| C=O Bond Length | ~1.22 |
| N-H Bond Length | ~1.01 |
Note: These are estimated values based on calculations and may vary slightly from experimental data.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Caption: A conceptual diagram illustrating the relationship between HOMO, LUMO, and the energy gap.
For this compound, the HOMO is predicted to be localized primarily on the pyrrole ring, indicating that this region is most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring and the carbaldehyde group, suggesting these sites are prone to nucleophilic attack. The calculated HOMO-LUMO gap will provide valuable insights into the molecule's reactivity and potential for use in charge-transfer applications.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For the title compound, the MEP analysis is expected to reveal a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, making these sites potential hydrogen bond acceptors. A positive potential is anticipated around the N-H proton of the pyrrole ring, highlighting its role as a hydrogen bond donor. The halogen atoms will exhibit a region of positive potential on their outer surface (the σ-hole), which can participate in halogen bonding interactions.
Predicted Spectroscopic Signatures
Vibrational Spectroscopy (Infrared)
The calculated infrared (IR) spectrum provides a theoretical fingerprint of the molecule's vibrational modes. Key predicted vibrational frequencies are summarized below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400-3500 |
| C=O Stretch | ~1650-1680 |
| C=C/C=N Aromatic Ring Stretches | ~1400-1600 |
| C-Br Stretch | ~500-600 |
| C-Cl Stretch | ~650-750 |
These predicted frequencies, when compared with experimental data for similar molecules, can aid in the structural elucidation of newly synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts provide a powerful tool for structure verification. The predicted ¹H and ¹³C NMR chemical shifts for this compound will be a valuable resource for chemists working on the synthesis and characterization of this and related compounds. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the carbaldehyde group, as well as the anisotropic effects of the aromatic rings.
Potential Synthetic Strategies
While a specific synthesis for this compound has not been reported in the literature, plausible synthetic routes can be proposed based on established methodologies for the synthesis of related pyrrolopyridine derivatives. A potential strategy could involve the construction of the pyrrolopyridine core followed by halogenation and formylation.
Caption: A generalized synthetic scheme for the preparation of this compound.
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive theoretical characterization of this compound. The presented computational data on its geometry, electronic structure, and spectroscopic properties offer a valuable roadmap for future experimental investigations. The insights into its reactivity and potential for non-covalent interactions will be instrumental for the rational design of novel drug candidates based on this promising scaffold. We anticipate that this theoretical foundation will accelerate the exploration of the therapeutic potential of this and related compounds in various disease areas.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24729435, 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. Available from: [Link].
-
J&K Scientific. 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]
-
Glowka, M. L., et al. (2021). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 26(14), 4235. Available from: [Link]
-
Janvier, P., Sun, X., Bienaymé, H., & Zhu, J. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560–2567. Available from: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Modular Synthesis of Kinase Inhibitors from 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The 1H-pyrrolo[3,2-c]pyridine, a derivative of 7-azaindole, is one such scaffold.[1][2] Its bioisosteric relationship to both indole and the purine core of ATP makes it an exceptional starting point for inhibitors targeting the ATP-binding site of kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[3][4]
This guide details a robust and modular synthetic strategy starting from 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This starting material is strategically designed for diversity-oriented synthesis, featuring three distinct and orthogonally reactive functional handles: a C4-Bromine, a C7-Chlorine, and a C3-Carbaldehyde. This allows for the systematic and independent introduction of various chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Strategic Overview: A Three-Pronged Approach to Chemical Diversity
Our synthetic approach is built upon three pillars of modern organic chemistry, allowing for the selective functionalization of the core scaffold. The C4-bromo and C7-chloro positions are ideal substrates for palladium-catalyzed cross-coupling reactions, while the C3-aldehyde provides a gateway for introducing amine side chains.
The general workflow is designed to build complexity in a stepwise manner, typically starting with the more reactive C4-bromo position, followed by functionalization of the C7-chloro position, and concluding with modification of the aldehyde. This sequence leverages the differential reactivity of the aryl halides in common cross-coupling reactions.
Caption: General synthetic workflow for library generation.
Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5][6] For the 4-bromo-7-chloro scaffold, the greater reactivity of the C-Br bond compared to the C-Cl bond under standard palladium catalysis allows for selective functionalization at the C4 position. We utilize a catalyst system like Pd(dppf)Cl₂, which is highly effective for coupling heteroaryl halides.[5]
Experimental Protocol: Synthesis of 7-chloro-4-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Reagent Setup: To an oven-dried 50 mL round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the starting halide). Follow this with the addition of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Scope of C4-Arylation
| Entry | Boronic Acid Partner | Expected Yield | Notes |
| 1 | (4-methoxyphenyl)boronic acid | 85-95% | Electron-donating groups generally react well. |
| 2 | (4-(trifluoromethyl)phenyl)boronic acid | 75-85% | Electron-withdrawing groups may require slightly longer reaction times. |
| 3 | Thiophene-2-boronic acid | 80-90% | Heteroaryl boronic acids are well-tolerated.[5] |
| 4 | Pyridine-3-boronic acid | 70-80% | Basic nitrogen in the coupling partner may require careful optimization. |
Protocol 2: C7-Amination via Buchwald-Hartwig Cross-Coupling
Scientific Rationale
The introduction of an amino group at the C7 position can provide a crucial hydrogen bond donor/acceptor or a vector for improving solubility and cell permeability. The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[7][8][9] For coupling with the less reactive C7-chloro position, a more active catalyst system is often required. We employ a palladium(0) source like Pd₂(dba)₃ with a specialized biarylphosphine ligand (e.g., Xantphos), which promotes the challenging oxidative addition to the aryl chloride and subsequent reductive elimination.[10]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-7-morpholino-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Reagent Setup: To an oven-dried microwave vial, add the C4-arylated intermediate from Protocol 1 (1.0 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq), and Xantphos (0.08 eq).
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon.
-
Reagent Addition: Under inert atmosphere, add anhydrous, degassed toluene (0.1 M) followed by morpholine (1.3 eq).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography (hexane/ethyl acetate or dichloromethane/methanol gradient) to isolate the target compound.
Caption: Workflow for the Buchwald-Hartwig amination step.
Protocol 3: C3-Derivatization via Reductive Amination
Scientific Rationale
The aldehyde at the C3 position is a versatile handle for introducing side chains that can probe the solvent-exposed region of the kinase ATP pocket, often enhancing selectivity and potency. Reductive amination is a highly efficient one-pot procedure for converting aldehydes into amines.[11] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could be detrimental to the sensitive pyrrolopyridine core.[12]
Experimental Protocol: Synthesis of (4-(4-methoxyphenyl)-7-morpholino-1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine Derivatives
-
Reagent Setup: In a vial, dissolve the disubstituted aldehyde from Protocol 2 (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M).
-
Amine Addition: Add the desired primary or secondary amine (e.g., piperidine, 1.2 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir at room temperature for 3-12 hours until the starting material is consumed (monitor by LC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then extract the mixture three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography or preparative HPLC to obtain the final compound.
Biological Context: Targeting the FMS Kinase Signaling Pathway
The pyrrolo[3,2-c]pyridine scaffold has shown significant promise as an inhibitor of FMS kinase (also known as CSF-1R).[13][14][15] FMS is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[13] Its overexpression is implicated in various cancers (ovarian, breast, prostate) and inflammatory diseases like rheumatoid arthritis.[13] Inhibiting FMS can disrupt tumor growth by targeting tumor-associated macrophages (TAMs) and reduce inflammation.
Caption: Simplified FMS kinase signaling and point of inhibition.
Conclusion
The this compound scaffold is a powerful platform for the development of novel kinase inhibitors. The sequential, high-yielding protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive amination described herein provide a clear and efficient path to generating extensive libraries of drug-like molecules. This modular strategy empowers researchers to rapidly perform SAR studies, ultimately accelerating the discovery of potent and selective kinase inhibitors for therapeutic intervention.
References
-
El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
-
Wang, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7762–7784. [Link]
-
Li, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(11), 1133–1138. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
-
Li, J., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 14(6), 1152–1161. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. DSpace at KIST. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Fallah, E., & Rinner, U. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ashton, T. D., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(17), 3959. [Link]
-
Fochi, M., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1461. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Choi, H. S., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(10), 2689–2692. [Link]
-
de Villiers, K. A., et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect, 3(47), 13426–13430. [Link]
-
Fallah, E., & Rinner, U. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14859–14917. [Link]
-
Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Fisher Scientific. [Link]
-
Teye, E., et al. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters, 21(4), 1032–1036. [Link]
-
Wu, C., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(3), 206-210. [https://www.researchgate.net/publication/267812508_Reductive_Amination_with_11C formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link] formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines)
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Radi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6939–6945. [Link]
-
Knyazeva, E. A., et al. (2016). Suzuki cross-coupling reactions of 4,7-dibromo[2][10][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Mendeleev Communications, 26(4), 311-313. [Link]
-
Hassan, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6245. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thermofishersci.in [thermofishersci.in]
- 12. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. DSpace at KIST: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies [pubs.kist.re.kr]
Application Note: Selective Functionalization of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling
An Application and Protocol Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within drug discovery and development.[1][2] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have made it the preeminent method for constructing C-C bonds.[3] The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this core at specific positions is paramount for generating molecular diversity and optimizing pharmacological properties.
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction applied to 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This substrate presents a unique opportunity for sequential and site-selective functionalization due to the differential reactivity of its two halogen substituents. We will explore the underlying mechanistic principles that govern this selectivity and provide robust protocols for achieving targeted molecular architectures.
Part 1: Mechanistic Principles & Strategic Considerations
The successful application of the Suzuki coupling to a dihalogenated substrate hinges on a clear understanding of the catalytic cycle and the factors influencing the rate-determining steps.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the pyrrolopyridine). This is often the rate-determining step of the cycle.
-
Transmetalation: The organic moiety from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Chemoselectivity: C-Br vs. C-Cl Reactivity
For dihalogenated substrates, the rate of oxidative addition dictates the site of the initial coupling. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl.[1][6]
For this compound, the C4-Br bond is significantly more reactive than the C7-Cl bond.[6] This differential reactivity allows for a highly selective mono-coupling reaction at the C4 position under carefully controlled conditions, leaving the C7-chloro substituent available for subsequent transformations. Achieving a second coupling at the C7 position requires more forcing conditions and a more active catalyst system specifically designed for the challenging activation of C-Cl bonds.[7][8]
Functional Group Considerations
-
Aldehyde Group: The aldehyde at the C3 position is an electron-withdrawing group, which can influence the reactivity of the adjacent C4-Br bond. Generally, aldehydes are well-tolerated in Suzuki couplings and do not require protection.
-
Pyrrole N-H: The acidic proton of the pyrrole N-H can be deprotonated by the base used in the reaction. While this can sometimes lead to complications, many Suzuki reactions on N-H containing heterocycles proceed without issue.[9] In cases of low yield or side-product formation, protection of the nitrogen with a group like Boc (tert-butyloxycarbonyl) may be considered.[9]
Part 2: Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents, especially palladium catalysts and phosphine ligands, should be handled under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[10]
Protocol 1: Selective Mono-Coupling at the C4-Bromo Position
This protocol is designed as a robust starting point for the selective arylation at the more reactive C4-bromo position.
Caption: General workflow for Suzuki-Miyaura mono-coupling.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Eq. |
| This compound | 261.46 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 10 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq), and potassium carbonate (2.0 eq).[11][12]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[10]
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly sparged with an inert gas prior to use.[13]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Protocol 2: Subsequent Coupling at the C7-Chloro Position
This protocol is intended for the functionalization of the less reactive C7-chloro position on the product obtained from Protocol 1. This requires a more active catalytic system and potentially higher temperatures.
Materials and Reagents (Optimization Table):
| Parameter | Condition 1 (Standard) | Condition 2 (Buchwald) | Condition 3 (Microwave) |
| Substrate | 4-Aryl-7-chloro-pyrrolopyridine | 4-Aryl-7-chloro-pyrrolopyridine | 4-Aryl-7-chloro-pyrrolopyridine |
| Boronic Ester | Arylboronic acid (1.5 eq) | Arylboronic acid pinacol ester (1.5 eq) | Arylboronic acid (1.5 eq) |
| Catalyst | Pd₂(dba)₃ (0.02 eq) | XPhos Pd G3 (0.04 eq) | Pd(PPh₃)₄ (0.05 eq) |
| Ligand | SPhos (0.05 eq) | - | - |
| Base | K₃PO₄ (3.0 eq) | K₃PO₄ (3.0 eq) | K₂CO₃ (2.5 eq) |
| Solvent | Toluene / H₂O (10:1) | 1,4-Dioxane | Dioxane / H₂O (5:1) |
| Temperature | 110 °C | 110 °C | 140 °C (Microwave) |
| Time | 12-24 h | 12-24 h | 15-30 min |
Step-by-Step Procedure (Based on Condition 2):
-
Vessel Preparation: To a microwave vial, add the 4-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq), the second arylboronic acid pinacol ester (1.5 eq), XPhos Pd G3 precatalyst (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
Inert Atmosphere: Seal the vial and purge thoroughly with argon.
-
Solvent Addition: Add degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. For microwave-assisted reactions, irradiate at 140 °C for 15-30 minutes.[14]
-
Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1. Purification will yield the 4,7-diaryl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxidized) - Impure solvents/reagents - Insufficient temperature - Inappropriate base | - Use fresh catalyst and handle under inert gas.[10] - Use anhydrous, degassed solvents.[15] - Increase temperature in 10 °C increments. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).[16] |
| Dehalogenation | - Presence of protic sources - Certain ligands/bases | - Ensure anhydrous conditions. - This side reaction involves the replacement of the halide with a hydrogen atom.[17] Try a different base, such as KF. |
| Homocoupling of Boronic Acid | - Presence of oxygen - Pd(II) species in the reaction | - Ensure thorough degassing of the reaction mixture.[17] - Use a slight excess of the boronic acid, as this byproduct is often easily separated. |
| Protodeboronation | - Unstable boronic acid - Prolonged reaction time/high temp | - Use the boronic acid as soon as possible after purchase/synthesis.[10] - Consider using more stable boronic esters (pinacol, MIDA) or trifluoroborate salts.[1] |
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Roy, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
-
Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
SpringerLink. (2013). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Dalton Transactions. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Wiley Online Library. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Ewha Womans University. (2020). Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Retrieved from [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
Selective Buchwald-Hartwig Amination of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Protocol for Chemoselective C-N Bond Formation
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system is crucial for developing new drug candidates. This application note presents a detailed, field-tested protocol for the chemoselective Buchwald-Hartwig amination of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. We address the inherent challenge of selective C-N bond formation at the C4-position (C-Br bond) over the C7-position (C-Cl bond). This guide provides a comprehensive examination of catalyst system selection, reaction optimization, and troubleshooting, grounded in mechanistic principles, to enable researchers to reliably synthesize key amine-substituted intermediates for drug discovery and development programs.
Introduction: The Significance of Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for forming carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and applicability to a wide range of substrates have made it a preferred method over classical techniques like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[1] In pharmaceutical development, this reaction is critical for accessing novel chemical matter and for the large-scale synthesis of active pharmaceutical ingredients (APIs).[3]
The target substrate, this compound, presents a unique synthetic challenge due to the presence of two different halogen atoms on an electron-deficient heterocyclic core, alongside a potentially reactive aldehyde and an acidic N-H proton. Achieving selective amination is paramount to avoid unwanted side products and ensure a clean, efficient synthesis.
Mechanistic Rationale and the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination relies on a well-defined palladium-centered catalytic cycle.[4] Understanding this mechanism is key to rational catalyst selection and troubleshooting. The generally accepted cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst.[5][6]
An unproductive side reaction, β-hydride elimination, can occur if the amine has α-hydrogens, leading to hydrodehalogenation of the starting material.[1][6]
Key Technical Challenge: Chemoselectivity in Dihalo-Heterocycles
The primary challenge in the amination of this compound is achieving selectivity. The relative reactivity of aryl halides in oxidative addition to Pd(0) follows the general trend: I > Br > Cl. This difference in bond dissociation energy is the basis for selectivity.
-
C4-Br Bond: More reactive and thus the target for amination under carefully controlled conditions.
-
C7-Cl Bond: Less reactive, allowing it to remain intact during the reaction.
Exploiting this reactivity difference requires a catalyst system that is active enough to cleave the C-Br bond efficiently but not so reactive that it begins to cleave the more robust C-Cl bond, which would lead to a mixture of mono- and di-aminated products.
Protocol Development: A Rational Approach
The selection of each component of the catalytic system is critical for success. For challenging heteroaromatic substrates, modern catalyst systems involving bulky, electron-rich phosphine ligands are required.[7]
Ligand Selection: The Key to Success
The choice of ligand is arguably the most important factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and promotes the crucial reductive elimination step. For electron-deficient heteroaryl chlorides and bromides, bulky biaryl monophosphine ligands are the state-of-the-art.[7][8]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand known for its high activity and stability.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often superior for coupling secondary amines with aryl chlorides and electron-deficient substrates.[7]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Highly effective for coupling primary amines and amides, especially with aryl chlorides and mesylates.[7][8]
-
The steric bulk of these ligands accelerates the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.
Palladium Precursor
Commonly used palladium precursors are stable, easy to handle, and are reduced in situ to the active Pd(0) species.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source, often used for its reliability.
-
Pd(OAc)₂ (Palladium(II) Acetate): A stable Pd(II) source that is readily reduced to Pd(0) in the reaction mixture, often by the phosphine ligand or amine.[4]
Base and Solvent Selection
The base plays a crucial role in deprotonating the amine. However, strong bases can be incompatible with sensitive functional groups like the aldehyde on our substrate.
-
Bases:
-
Strong Bases (NaOt-Bu, KOt-Bu): Highly effective and generally lead to faster reaction rates. However, they can promote side reactions with the aldehyde.
-
Weaker Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Offer better functional group tolerance and are often the preferred choice when sensitive groups are present, though they may require higher temperatures or longer reaction times.[3][4]
-
-
Solvents: Anhydrous, aprotic solvents are standard.
-
Toluene or Xylene: High-boiling, non-polar solvents.
-
1,4-Dioxane: A polar aprotic solvent, often effective but raises environmental and safety concerns.[9]
-
tert-Butanol: Can be an excellent choice, particularly when using tert-butoxide bases.
-
The following diagram illustrates the logical workflow for optimizing this specific reaction.
Detailed Experimental Protocol
This protocol describes the selective amination at the C4-bromo position with a generic secondary amine (e.g., morpholine) as the coupling partner.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.01 - 0.02 eq)
-
XPhos (0.02 - 0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add this compound, K₂CO₃, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivative.
Data Summary and Optimization
The following table summarizes the recommended starting conditions and potential optimization pathways.
| Parameter | Recommended Condition | Optimization Considerations |
| Substrate | This compound | N/A |
| Amine | 1.2 - 1.5 equivalents | Stoichiometry can be adjusted based on amine volatility. |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ can also be used. |
| Ligand | XPhos (2-4 mol%) | For less reactive amines, screen RuPhos or BrettPhos. |
| Base | K₂CO₃ (2-3 eq) | If reaction is sluggish, consider K₃PO₄ or Cs₂CO₃. Use NaOt-Bu as a last resort due to aldehyde sensitivity. |
| Solvent | Toluene | Dioxane or t-BuOH are viable alternatives. |
| Temperature | 100-110 °C | May be increased if necessary, but monitor for C-Cl activation. |
| Time | 12-24 hours | Monitor by TLC or LC-MS. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (oxygen exposure)- Insufficient temperature- Base not strong enough | - Ensure rigorous inert atmosphere technique.- Increase temperature in 10 °C increments.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Poor Chemoselectivity | - Reaction temperature too high- Catalyst system too reactive | - Lower the reaction temperature.- Screen different ligands; some may offer better selectivity. |
| Hydrodehalogenation | - Presence of water- β-hydride elimination pathway | - Use anhydrous solvents and reagents.- Ensure the base is sufficiently strong to favor the amination pathway. |
| Aldehyde Degradation | - Base is too strong | - Switch to a weaker base like K₂CO₃.- Consider protecting the aldehyde as an acetal if necessary. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing key pharmaceutical intermediates. By leveraging modern catalyst systems built on bulky, electron-rich biaryl phosphine ligands and carefully selecting a base compatible with the aldehyde functionality, high yields and excellent chemoselectivity for amination at the C-Br bond can be achieved. This protocol provides a robust and rational starting point for researchers in the field, enabling the efficient synthesis of complex, functionalized heterocycles.
References
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. entegris.com [entegris.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes: Leveraging 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Versatile Scaffold in Modern Drug Discovery
Introduction and Significance
The pyrrolopyridine scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] These structures are bioisosteres of indoles and purines, allowing them to interact with a wide range of biological targets. Among the various isomers, the 1H-pyrrolo[3,2-c]pyridine core has garnered significant interest for its role in the development of potent kinase inhibitors and anticancer agents.[3][4] Derivatives of this scaffold have shown efficacy as inhibitors of FMS kinase, which is implicated in cancer and inflammatory disorders, and as potent tubulin polymerization inhibitors that disrupt microtubule dynamics in cancer cells.[3][4]
This guide focuses on 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a strategically functionalized building block designed for efficient and divergent synthesis of compound libraries. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
C3-Carbaldehyde: A versatile handle for forming C-C or C-N bonds via reactions like reductive amination, Wittig olefination, or aldol condensation.
-
C4-Bromo Group: An ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce aryl or alkyl substituents.
-
C7-Chloro Group: A secondary site for nucleophilic aromatic substitution or cross-coupling, often exhibiting different reactivity compared to the C4-bromo position, allowing for sequential, site-selective modifications.
-
N1-Pyrrole Proton: Can be substituted via alkylation or arylation to further modulate the molecule's properties.
This combination of reactive sites allows researchers to systematically explore the chemical space around the pyrrolo[3,2-c]pyridine core, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Strategic Value and Reactivity Profile
The primary advantage of this compound lies in its capacity for controlled, stepwise diversification. The differential reactivity of the halogen atoms and the aldehyde group allows for a planned synthetic sequence to build molecular complexity.
Caption: Reactivity map of this compound.
Core Synthetic Protocols
The following protocols provide detailed, self-validating methodologies for the key transformations of the title compound. These are foundational reactions for building a diverse chemical library.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the selective coupling at the C4-bromo position, a reaction commonly used to synthesize bi-aryl structures found in many kinase inhibitors.[3] The conditions are adapted from established procedures on related bromo-pyrrolopyridine systems.[3]
Rationale: Palladium(0) catalysts, such as Pd(PPh₃)₄, are highly effective for activating C(sp²)-Br bonds for cross-coupling. The use of a base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is often ideal for solubilizing both the organic and inorganic reagents.
Reagents and Materials:
| Reagent | CAS No. | MW | Amount | Mmol |
|---|---|---|---|---|
| This compound | 1000341-99-0 | 259.49 | 259 mg | 1.0 |
| (4-Methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 274 mg | 1.8 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| 1,4-Dioxane | 123-91-1 | - | 10 mL | - |
| Water (degassed) | 7732-18-5 | - | 2.5 mL | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water. Stir the mixture for 5 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
Expected Characterization: The product, 7-chloro-4-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, should show a disappearance of the C-Br bond and the appearance of new aromatic signals in ¹H NMR corresponding to the methoxyphenyl group. Mass spectrometry should confirm the expected molecular weight.
Protocol 2: Reductive Amination of the C3-Carbaldehyde
This protocol enables the introduction of a diverse range of amino side chains, which is critical for modulating pharmacokinetics and target engagement.
Rationale: The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the aldehyde and the amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde, minimizing side reactions.
Reagents and Materials:
| Reagent | CAS No. | MW | Amount | Mmol |
|---|---|---|---|---|
| Product from Protocol 1 | - | 286.71 | 287 mg | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 129 mg | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 318 mg | 1.5 |
| Dichloroethane (DCE) | 107-06-2 | - | 10 mL | - |
| Acetic Acid (glacial) | 64-19-7 | - | 1-2 drops | - |
Step-by-Step Procedure:
-
Dissolve the aldehyde starting material (product from Protocol 1) in dichloroethane in a 50 mL flask.
-
Add benzylamine, followed by 1-2 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 8-12 hours until the reaction is complete (monitored by LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Stir vigorously for 15 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product via silica gel chromatography, eluting with a gradient of methanol in dichloromethane.
Application Workflow: Design of a Hypothetical FMS Kinase Inhibitor
The pyrrolo[3,2-c]pyridine scaffold has been successfully employed to generate potent FMS kinase inhibitors.[4] The following workflow illustrates how this compound can be used as a starting point for a multi-step synthesis of a potential inhibitor.
Caption: A multi-step workflow for synthesizing a hypothetical FMS kinase inhibitor.
This logical flow allows for the late-stage diversification at multiple positions, maximizing the efficiency of library synthesis. The initial Suzuki coupling establishes the core bi-aryl structure, followed by the introduction of a solubilizing/target-binding amine side chain, and finally, a late-stage amination or amidation at the C7 position to complete the pharmacophore.
Summary of Physicochemical Properties
Proper characterization of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 1000341-99-0 | ChemScene[5] |
| Molecular Formula | C₈H₄BrClN₂O | ChemScene[5] |
| Molecular Weight | 259.49 g/mol | ChemScene[5] |
| Purity | ≥98% (Typical) | ChemScene[5] |
| Appearance | Solid (Typical) | - |
| SMILES | C1=C(C=O)C2=C(Br)N=CC(=C2N1)Cl | ChemScene[5] |
Conclusion
This compound is a high-value, versatile building block for drug discovery. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a powerful tool to rapidly synthesize diverse libraries of compounds. The protocols and workflows described herein offer a robust starting point for leveraging this scaffold in the rational design of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH).
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health (NIH).
- This compound. ChemScene.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. PubMed.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH).
- Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH).
- 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH).
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Large-Scale Synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine has led to the development of numerous derivatives with a wide spectrum of biological activities, including potent kinase inhibitors for oncology. The strategic introduction of functional groups onto this core structure is paramount for modulating pharmacological properties. The title compound, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, serves as a key intermediate in the synthesis of diverse and complex drug candidates. The presence of bromine and chlorine atoms at specific positions offers opportunities for further functionalization through cross-coupling reactions, while the aldehyde group at the C3 position is a versatile handle for a variety of chemical transformations. This document provides a comprehensive guide to the large-scale synthesis of this valuable building block, with a focus on process scalability, safety, and reproducibility.
Synthetic Strategy: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich heterocyclic system such as a pyrrole is most effectively achieved through the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring to afford the desired aldehyde after aqueous workup.
The regioselectivity of the Vilsmeier-Haack reaction on the pyrrolo[3,2-c]pyridine core is a critical consideration. The pyrrole ring is significantly more activated towards electrophilic substitution than the pyridine ring.[5][6] Within the pyrrole moiety, the C3 position is generally favored for electrophilic attack in related azaindole systems, a preference that is further reinforced by the directing effects of the existing substituents. While specific literature on the formylation of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is not extensively available, analogous transformations on related 6-azaindole (pyrrolo[2,3-c]pyridine) systems have been shown to proceed with high regioselectivity at the C3 position.[7]
The overall synthetic workflow can be visualized as a two-step process: the formation of the Vilsmeier reagent followed by the electrophilic substitution on the pyrrolopyridine substrate.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Large-Scale Synthesis Protocol
This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Example |
| 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | 1000342-04-0 | C₇H₄BrClN₂ | 247.48 | J & K Scientific |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | VWR |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | EMD Millipore |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - |
Experimental Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
To a dry, inert gas-purged, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the DMF to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, during which the Vilsmeier reagent will form as a pale yellow to white solid.
Step 2: Formylation Reaction
-
In a separate, dry, and inert gas-purged reactor, dissolve 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) (10-15 volumes).
-
Cool the solution to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent slurry from Step 1 to the solution of the starting material, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
CAUTION: Highly exothermic and gas evolution. Slowly and carefully quench the reaction by adding it to a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20-30 volumes). The rate of addition should be controlled to manage the effervescence and exotherm.
-
After the quench is complete and gas evolution has ceased, continue to stir the biphasic mixture for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers and wash with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by slurry washing with a minimal amount of cold ethyl acetate or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford this compound as a solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.2 ppm), the pyrrole proton, and the pyridine protons.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm) in addition to the signals for the carbons of the heterocyclic core.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₄BrClN₂O, MW: 259.49).[8]
-
Purity (HPLC): The purity of the final product should be assessed by High-Performance Liquid Chromatography.
Safety and Handling Considerations
The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps that require strict safety protocols, especially at a large scale.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[9] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A reverse quench, where the reaction mixture is added to the quenching solution, is crucial to control the exotherm.[10] Quenching into an aqueous solution of sodium acetate at a controlled temperature (35-40°C) can also be an effective method for safely neutralizing excess POCl₃.[10] In case of incomplete hydrolysis, metastable and energetic intermediates can form, posing a risk of a delayed exothermic event.[11]
-
N,N-Dimethylformamide (DMF): DMF is a flammable liquid and a reproductive toxin that can be absorbed through the skin.[12][13][14] It should be handled in a well-ventilated fume hood with appropriate PPE. Waste DMF should be collected in a designated, labeled container for hazardous waste disposal.[15][16]
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Adequate cooling and slow, controlled addition of reagents are essential to prevent thermal runaway.
Caption: Key safety considerations for the Vilsmeier-Haack reaction.
Conclusion
The protocol outlined in this application note provides a robust and scalable method for the synthesis of this compound. By adhering to the detailed experimental procedures and safety precautions, researchers and drug development professionals can confidently produce this key intermediate in large quantities, facilitating the advancement of novel therapeutics based on the pyrrolo[3,2-c]pyridine scaffold.
References
- Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). (n.d.). Retrieved from University of Chicago Environmental Health and Safety website.
- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2024, May 29).
- Dimethylformamide (DMF) - High-Efficiency Industrial Solvent. (n.d.).
- Wiley-VCH. (2007).
- Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. (n.d.).
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). Retrieved from Louisiana State University Health Sciences Center Shreveport website.
- Dimethylformamide (DMF) Safety Data Sheet. (n.d.).
- How can I properly quench POCl3? (2020, September 14).
- Review Article on Vilsmeier-Haack Reaction. (n.d.).
- Vilsmeier-Haack Reaction. (n.d.).
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010). Organic Process Research & Development.
- Reactivity of indoles in electrophilic substitution. (n.d.).
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (n.d.).
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). Arkivoc.
- Quenching Phosphorus Oxychloride. (2011, November 21).
- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2011).
- Vilsmeier-Haack Reaction. (n.d.).
- Which one gives a faster electrophilic substitution reaction, pyrrole or pyridine? (2018, May 5).
- Electrophilic Substitution of Pyrrole and Pyridine. (2014, June 16).
- Electrophilic Substitution of Pyrrole and Pyridine. (n.d.).
- Formation of indole trimers in Vilsmeier type reactions. (n.d.). Arkivoc.
- Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.).
- Electrophilic substitution on pyridine. (n.d.).
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
- Vilsmeier-Haack Reaction. (n.d.).
- 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum. (n.d.).
- This compound. (n.d.).
- Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. (n.d.).
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum. (n.d.).
- EPA/NIH Mass Spectral Data Base. (n.d.).
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. quora.com [quora.com]
- 6. aklectures.com [aklectures.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 13. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 14. Dimethylformamide (DMF) - High-Efficiency Industrial Solvent [epchems.com]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. Mobile [my.chemius.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.
Introduction
The synthesis of this compound is a multi-step process that culminates in a Vilsmeier-Haack formylation. The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in medicinal chemistry.[1] However, the presence of two electron-withdrawing halogen substituents on the ring system makes the final formylation step particularly challenging. This guide will provide practical, experience-based advice to overcome common hurdles in this synthesis.
Core Synthesis Pathway
The synthesis of this compound typically involves two key stages: the construction of the di-halogenated pyrrolopyridine core and the subsequent formylation.
Caption: General synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Final Aldehyde
-
Question: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?
-
Answer:
Low yields in the Vilsmeier-Haack formylation of this substrate are often due to the deactivating effect of the bromo and chloro substituents on the pyrrolopyridine ring. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and electron-withdrawing groups make the ring less nucleophilic and therefore less reactive towards the weakly electrophilic Vilsmeier reagent.[2]
Probable Causes & Solutions:
Cause Explanation Suggested Solution Insufficiently Reactive Vilsmeier Reagent The standard Vilsmeier reagent (POCl₃/DMF) may not be electrophilic enough to formylate the deactivated ring system effectively. Consider using a more reactive Vilsmeier reagent. This can be generated from DMF and oxalyl chloride or thionyl chloride, which are known to be more potent.[3] Low Reaction Temperature Due to the deactivated nature of the substrate, higher temperatures may be required to drive the reaction to completion. Gradually increase the reaction temperature. While many Vilsmeier-Haack reactions are run at or below room temperature, for deactivated systems, temperatures in the range of 60-100°C may be necessary.[4] Monitor the reaction closely by TLC to avoid decomposition. Sub-optimal Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Increase the equivalents of the Vilsmeier reagent. Start with 1.5-2.0 equivalents and consider increasing to 3.0 or more equivalents relative to the starting material.[5] Moisture in Reagents or Solvents The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or distilled reagents. Poor Quality Starting Material Impurities in the 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine starting material can inhibit the reaction. Purify the starting material before use, for example, by recrystallization or column chromatography.
Issue 2: Formation of Multiple Products and Purification Challenges
-
Question: My crude product shows multiple spots on TLC, and I am having difficulty isolating the pure this compound. What are these side products and how can I improve the purification?
-
Answer:
The formation of multiple products can be due to incomplete reaction, side reactions, or the formation of isomers. The polar nature of the product can also make purification by standard silica gel chromatography challenging.
Potential Side Products and Purification Strategies:
Side Product/Issue Explanation Solution Unreacted Starting Material As discussed in Issue 1, the reaction may not have gone to completion. Refer to the solutions for low yield, such as increasing temperature and reagent stoichiometry. Isomeric Aldehydes While formylation is expected at the C3 position of the pyrrole ring due to electronic factors, there is a possibility of minor isomer formation at other positions, especially under forcing conditions. Optimize the reaction conditions to improve regioselectivity (e.g., lower temperature if possible, careful choice of Vilsmeier reagent). For purification, consider using a high-performance flash chromatography system or preparative HPLC. N-Formylation The nitrogen of the pyrrole ring can sometimes be formylated, though this is often reversible upon aqueous workup. Ensure thorough hydrolysis during the workup by stirring with a saturated sodium bicarbonate solution for an extended period. Decomposition Products At elevated temperatures, the starting material or product may decompose, leading to a complex mixture. Monitor the reaction temperature and time carefully. Use the minimum temperature and time required for complete conversion of the starting material. Difficulty with Chromatography The aldehyde product is polar and may streak on silica gel, co-eluting with polar impurities. Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine?
A1: The Vilsmeier-Haack formylation is an electrophilic aromatic substitution reaction. In the case of the pyrrolo[3,2-c]pyridine (5-azaindole) ring system, the pyrrole ring is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring. Within the pyrrole ring, electrophilic substitution is generally favored at the C3 position. This is because the intermediate carbocation formed by attack at C3 is more stabilized by resonance with the pyrrole nitrogen than the intermediate formed by attack at C2. Therefore, the major product is expected to be the 3-carbaldehyde derivative. However, the presence of the electron-withdrawing bromo and chloro groups can influence the electron density of the ring and potentially lead to the formation of minor isomers under harsh reaction conditions.
Caption: Expected regioselectivity of formylation.
Q2: How can I best prepare and handle the Vilsmeier reagent?
A2: The Vilsmeier reagent is typically prepared in situ by the reaction of a formamide (usually DMF) with an activating agent like phosphorus oxychloride (POCl₃).[6] It is crucial to handle these reagents with care as they are corrosive and moisture-sensitive.
Experimental Protocol for Vilsmeier Reagent Preparation:
-
To a dry, three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The resulting solution is the Vilsmeier reagent, which should be used immediately.
Q3: What is the role of the aqueous workup, and how can it be optimized?
A3: The aqueous workup is a critical step in the Vilsmeier-Haack reaction. It serves two main purposes: to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction mixture.
Optimized Workup Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Once the initial exotherm has subsided, add a saturated aqueous solution of sodium bicarbonate or sodium acetate portion-wise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This will complete the hydrolysis of the iminium salt and neutralize any remaining acids.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Q4: Are there any alternative methods for the formylation of this substrate?
A4: While the Vilsmeier-Haack reaction is the most common method for this transformation, other formylation procedures could be considered, although they may also be challenging with a deactivated substrate. These include:
-
Duff Reaction: This involves the formylation of activated aromatic compounds with hexamethylenetetramine in the presence of an acid. It is typically used for phenols and other highly activated systems.
-
Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a catalyst, but it is generally not suitable for heterocyclic compounds.
-
Metal-halogen exchange followed by quenching with a formylating agent: This would involve deprotonation or metal-halogen exchange at the C3 position followed by the addition of a formylating agent like DMF. This approach can be effective but may suffer from competing reactions at the halogenated positions.
For this specific substrate, optimizing the Vilsmeier-Haack reaction is likely the most practical approach.
Summary of Key Optimization Parameters
| Parameter | Recommendation for Deactivated Substrates | Rationale |
| Vilsmeier Reagent | Consider using more reactive variants (e.g., from oxalyl chloride). | To overcome the low nucleophilicity of the substrate. |
| Stoichiometry | 1.5 - 3.0 equivalents of Vilsmeier reagent. | To drive the reaction to completion. |
| Temperature | 60 - 100 °C (monitor for decomposition). | To provide sufficient activation energy. |
| Reaction Time | Monitor by TLC until starting material is consumed. | To avoid decomposition from prolonged heating. |
| Workup | Slow quench on ice, followed by careful neutralization and extended stirring. | To ensure complete hydrolysis of the iminium intermediate. |
By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
- Deshmukh, M. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Ansari, M. F., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351–27393.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Unkefer, J. R., et al. (2022). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 17(11), 3166–3174.
- ChemicalBook. (n.d.). 4-Bromo-7-azaindole synthesis.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). New practical synthesis of 5‐formylindole.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Smedsgård, J. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4434.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
- Rlavie. (n.d.). 4-Bromo-7-Chloro-1H-Pyrrolo[2,3-C]Pyridine.
- PubChem. (n.d.). 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Tasneem, M., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621.
- J&K Scientific LLC. (2026). Vilsmeier-Haack Reaction.
- Shcherbakov, S. V., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 59(6), 461–464.
- Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Our goal is to provide practical, field-tested insights into potential side reactions and offer robust troubleshooting strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured in a question-and-answer format to directly address common challenges encountered during the synthesis, particularly focusing on the critical Vilsmeier-Haack formylation step.
Section 1: The Vilsmeier-Haack Formylation Reaction
The conversion of the 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine core to its 3-carbaldehyde derivative is typically achieved via a Vilsmeier-Haack reaction.[1][2] This involves an electrophilic aromatic substitution using the Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[3][4] While effective, this reaction is sensitive to conditions and substrate reactivity, leading to several potential side reactions.
Question 1: My formylation reaction is sluggish or incomplete, with significant starting material remaining. How can I drive it to completion?
Answer:
Incomplete conversion is a common issue stemming from either insufficient electrophilicity of the Vilsmeier reagent or reduced nucleophilicity of the pyrrolopyridine substrate.
Troubleshooting Steps:
-
Vilsmeier Reagent Pre-formation: Ensure the Vilsmeier reagent is properly formed before adding the substrate.
-
Protocol: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool the DMF (used as both solvent and reagent) to 0 °C. Add POCl₃ dropwise while maintaining the temperature between 0-5 °C. A thick, white precipitate of the Vilsmeier reagent should form. Stir this mixture for 30-60 minutes at 0 °C to ensure complete formation before adding the pyrrolopyridine substrate.[3]
-
-
Temperature Optimization: The reaction temperature is critical. Pyrrolopyridines are electron-rich but can be deactivated by the halogen substituents.
-
Initial Approach: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor progress by TLC or LCMS.
-
Forcing Conditions: If the reaction stalls, gradually increase the temperature to 40-60 °C. Be cautious, as higher temperatures can promote decomposition and side reactions.[3]
-
-
Stoichiometry: An excess of the Vilsmeier reagent is often required.
-
Recommendation: Use 1.5 to 3.0 equivalents of both DMF and POCl₃ relative to the pyrrolopyridine substrate. An excess ensures that the concentration of the active electrophile remains high throughout the reaction.
-
Causality: The Vilsmeier reagent is a weak electrophile. Its reaction rate is highly dependent on the nucleophilicity of the aromatic substrate and the reagent's concentration.[4] Pre-formation and a slight excess ensure the electrophile is readily available for substitution.
Question 2: I've isolated my product, but NMR analysis shows a mixture of two aldehyde isomers. What is the second isomer, and how can I prevent its formation?
Answer:
You are likely observing a mixture of the desired 3-formyl product and the isomeric 2-formyl byproduct. While formylation of the 1H-pyrrolo[3,2-c]pyridine system is electronically favored at the C3 position, C2-formylation can occur under certain conditions.
Mechanistic Insight:
Electrophilic attack at C3 results in a resonance-stabilized cationic intermediate (a Wheland intermediate) where the positive charge is delocalized over both the pyrrole nitrogen and the pyridine ring. Attack at C2 leads to a less stable intermediate. Therefore, C3 substitution is the kinetically and thermodynamically favored pathway.
Root Causes of C2-Isomer Formation:
-
Steric Hindrance: While not the primary director in this system, bulky protecting groups on the pyrrole nitrogen (if used) could potentially influence the C3/C2 ratio.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 attack, leading to a decrease in regioselectivity.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. We recommend starting at 0 °C and only warming if necessary.[3]
-
Controlled Reagent Addition: Add the pyrrolopyridine substrate solution slowly to the pre-formed Vilsmeier reagent at 0 °C. This maintains a low concentration of the nucleophile and favors the most reactive pathway.
Visualization of Regioselectivity:
Caption: Mechanism of Vilsmeier-Haack regioselectivity.
Question 3: My reaction mixture turns black, and the workup yields a low recovery of intractable tar. What causes this decomposition?
Answer:
Tar formation is indicative of substrate decomposition under the acidic and potentially high-temperature conditions of the reaction. Pyrrole and its derivatives, while electron-rich, can be susceptible to polymerization and degradation in strong acid.[5]
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging and versatile building block. Our goal is to provide you with expert insights, actionable troubleshooting steps, and robust protocols to help you navigate the complexities of this transformation and achieve optimal results in your synthetic campaigns.
Understanding the Substrate: Key Challenges and Strategic Considerations
The structure of this compound presents a unique set of challenges and opportunities for the synthetic chemist. A successful Suzuki coupling strategy requires a nuanced understanding of its key structural features:
-
Differential Halide Reactivity (C4-Br vs. C7-Cl): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition with Pd(0), the first and often rate-limiting step of the catalytic cycle.[1] This inherent difference allows for high chemoselectivity, enabling sequential, site-selective functionalization. Mild conditions will favor coupling at the C4-Br position, while more forcing conditions and specialized catalysts are required to activate the more inert C7-Cl bond.[2][3]
-
Reactive Aldehyde Functionality: The aldehyde group is a potential liability under certain Suzuki conditions. It is susceptible to side reactions such as reduction to the corresponding alcohol, addition of strong nucleophilic bases, or even decarbonylation at elevated temperatures.[4] While many modern catalyst systems show excellent tolerance for aldehydes[5], careful selection of mild bases and reaction temperatures is paramount to preserving this crucial functional group.
-
Electron-Deficient Pyrrolopyridine Core: The nitrogen atoms in the bicyclic system render the aromatic core electron-deficient. This property generally facilitates oxidative addition, making even the C-Cl bond more reactive than in a simple chlorobenzene system.[3] However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis.[6] Furthermore, the acidic N-H proton of the pyrrole ring can be deprotonated by the base, altering the electronic landscape of the substrate during the reaction.
This guide will address each of these points, providing a framework for rational optimization and troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address the most common problems encountered during the Suzuki coupling of this substrate.
Q1: My reaction has stalled with low conversion of the starting material, or it isn't working at all. What are the first things I should check?
A1: A failed Suzuki coupling can usually be traced back to one of several key factors. Systematically verify the following:
-
Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted boronic acid homocoupling.[7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed prior to use. A common method is to bubble argon through the solvent for 20-30 minutes or use several freeze-pump-thaw cycles.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If you suspect your catalyst has degraded, use a fresh batch. For this substrate, a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that rapidly generates the active species is recommended.[7][8]
-
Reagent Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation, which can be accelerated by trace impurities or moisture.[9] Confirm the purity of your boronic acid. If it is suspect, consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin).
-
Base and Water Content: The base is crucial for activating the boronic acid for transmetalation.[10][11] Ensure the correct stoichiometry is used (typically 2-3 equivalents). For inorganic bases like K₃PO₄ or K₂CO₃, a small amount of water is often necessary to facilitate their function and the overall reaction. If running under anhydrous conditions, consider adding 3-5 equivalents of water relative to the limiting reagent.
Q2: I'm observing a significant amount of de-brominated starting material (4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) as my main byproduct. How can I suppress this?
A2: This side reaction is hydrodehalogenation, where the bromine is replaced by a hydrogen atom. It occurs via a competing pathway involving a palladium-hydride (Pd-H) species.[6] Electron-deficient N-heterocycles like yours are particularly prone to this.[6]
-
Mechanism: The Pd-H species can arise from reaction with the base, solvent (e.g., alcohols), or trace water. This intermediate can then reductively eliminate with the coordinated heterocycle to yield the dehalogenated product.[6]
-
Optimization Strategies:
-
Base Selection: Avoid strong alkoxide bases. Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄, which are less prone to generating hydride species.[6]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene instead of alcoholic solvents, which can be a hydride source.
-
Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands often accelerate the desired reductive elimination step, outcompeting the undesired dehalogenation pathway.[6][7]
-
Q3: My desired product is forming, but I am also isolating the corresponding alcohol (the aldehyde has been reduced). What is causing this and how can I fix it?
A3: The reduction of the aldehyde to a primary alcohol is a known side reaction, which can be mediated by the palladium catalyst in the presence of a hydride source.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures can promote this side reaction.[4] Attempt the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 60-80 °C instead of >100 °C).
-
Re-evaluate Your Base/Solvent: As with dehalogenation, the hydride source is key. Ensure you are not using alcoholic solvents or bases that can readily generate hydrides.
-
Protect the Aldehyde: If the issue persists and is significantly impacting your yield, the most robust solution is to protect the aldehyde group. Formation of an acetal (e.g., using ethylene glycol and an acid catalyst) is a standard procedure. The acetal is stable under Suzuki conditions and can be easily removed with mild aqueous acid during workup.[4]
-
Q4: I have successfully coupled at the C4-Br position. Now, how do I approach the second coupling at the C7-Cl position?
A4: Coupling at the less reactive C-Cl bond requires more forcing conditions. The electron-deficient nature of the pyridine ring makes this more feasible than with typical aryl chlorides.[3]
-
Catalyst System is Key: Standard catalysts like Pd(PPh₃)₄ will likely be ineffective. You must use a catalyst system specifically designed for activating C-Cl bonds. The state-of-the-art choice would be a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich biarylphosphine ligand (like SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][12][13]
-
Stronger Base and Higher Temperature: A stronger base is often required to facilitate the more difficult transmetalation step. K₃PO₄ or Cs₂CO₃ are excellent choices.[7] You will also likely need to increase the reaction temperature, typically to the 100-120 °C range.
-
Solvent Choice: A high-boiling point aprotic solvent like dioxane, toluene, or DMF is appropriate for these elevated temperatures.[14]
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right palladium catalyst and ligand for this substrate?
For the initial, selective coupling at the C4-Br position, a versatile and robust catalyst like Pd(dppf)Cl₂ is an excellent starting point, as it shows good performance for a wide range of heteroaryl couplings.[15][16] Pd(PPh₃)₄ can also be effective. For the more challenging C7-Cl coupling, or to improve yields and reaction times for the C4-Br coupling, a more advanced catalyst system is recommended. These systems consist of a palladium precursor (like Pd(OAc)₂) and a specialized ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are designed to accelerate both the oxidative addition and reductive elimination steps, which is critical for activating less reactive bonds and preventing side reactions.[2][12]
FAQ 2: What is the role of the base, and how does its strength affect the reaction?
The base plays a crucial role in the catalytic cycle, primarily during the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center much more rapidly.[10][11]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Sufficient for highly reactive substrates (aryl iodides/bromides). Often used in aqueous solvent mixtures.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often necessary for less reactive substrates (like your C7-Cl bond) or sterically hindered partners. They promote a faster transmetalation rate.[7]
FAQ 3: Which solvent system is best for this coupling?
The choice of solvent depends on the required reaction temperature and the specific catalyst/base system. A mixture of an organic solvent and water is very common.[14] Water can help dissolve the inorganic base and facilitate the formation of the active borate species.
-
For C4-Br Coupling (Lower Temp): A 4:1 to 10:1 mixture of Dioxane/H₂O or DME/H₂O is a standard and effective choice.[15][17]
-
For C7-Cl Coupling (Higher Temp): A higher-boiling aprotic solvent like Dioxane or Toluene, with or without a small amount of water, is preferable to safely reach the required temperatures.[14]
Data Presentation & Visualization
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition for C4-Br Coupling (Selective) | Condition for C7-Cl Coupling (Forcing) | Rationale |
| Substrate | 4-Bromo-7-chloro... (1.0 eq) | C4-coupled product (1.0 eq) | Limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 eq) | Arylboronic Acid (1.5 - 2.0 eq) | Excess ensures complete reaction. |
| Pd Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(dppf)Cl₂ is robust for Br.[15] |
| Ligand | None (included in precatalyst) | SPhos or XPhos (4-10 mol%) | Bulky ligands are essential for C-Cl activation.[2] |
| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 eq) | K₃PO₄ or Cs₂CO₃ (3.0 eq) | Stronger base needed for the less reactive halide.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene or Dioxane (anhydrous or with H₂O) | Standard polar aprotic mix vs. high-temp solvent. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher energy is required for C-Cl oxidative addition. |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M | A good starting concentration range. |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.
Experimental Protocol: Selective C4-Br Coupling
This protocol provides a robust starting point for the selective arylation at the C4-bromine position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 solvent ratio and a final concentration of ~0.1 M with respect to the starting halide.
-
Inert Atmosphere: Seal the flask and ensure the headspace is purged with inert gas. If not already under an inert atmosphere, degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated product.
References
-
Bellina, F., & Rossi, R. (2010). The Development of Highly Active Palladium Catalysts for Suzuki Cross-Coupling Reactions: A Personal Perspective. Synlett, 2010(15), 2249-2274. (Similar information can be found in[2])
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link][18][19][20]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][9]
-
Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link][14]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link][12]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004-5020. (Similar information can be found in[10][11])
-
Garg, N. K., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 52(23), 6093-6096. (Similar information can be found in[17])
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(28), 9295-9305. (Similar information can be found in[10][11])
-
Loudon, G. M., & Miller, J. M. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(10), 2977–2980. (Similar information can be found in[3])
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][8]
-
Aiello, F., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(6), 1263-1273. [Link][15][16]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Similar information can be found in[1])
-
Leitch, D. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(1), 1010-1019. (Similar information can be found in[21])
-
Dai, J., Lu, D., Ye, T., Yu, S., & Cheng, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2672-2675. [Link][5]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][22]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][13]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. In the following sections, we will address common issues in a question-and-answer format, providing detailed troubleshooting guides and experimental protocols based on established principles of organic chemistry and purification science.
I. Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Q1: My compound streaks badly on silica gel during column chromatography, leading to poor separation and broad peaks. What can I do to improve this?
A1: Streaking on silica gel is a common problem for polar, nitrogen-containing heterocyclic compounds. This is often due to strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:
-
Incorporate a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your compound.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).
-
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Start with a neutral or basic alumina column.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an excellent alternative.[3]
-
Q2: I am observing decomposition of my aldehyde on the silica gel column. How can I prevent this and purify my compound?
A2: Aldehydes can be susceptible to oxidation or degradation on acidic silica gel.[4] If you suspect this is happening, here are some troubleshooting steps:
-
Deactivate the Silica Gel: You can reduce the acidity of your silica gel by pre-treating it with a base. Prepare a slurry of your silica gel in your chosen non-polar solvent containing 1-2% triethylamine, then pack your column as usual.
-
Alternative Purification Method: Bisulfite Adduct Formation: This is a classic method for purifying aldehydes.[5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by treatment with a base.
Protocol 1: Purification via Bisulfite Adduct Formation
-
Dissolve your crude this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Prepare a saturated aqueous solution of sodium metabisulfite.
-
Add the sodium metabisulfite solution to the solution of your crude compound and stir vigorously for 1-2 hours at room temperature.
-
A precipitate of the bisulfite adduct should form. Filter the solid and wash it with diethyl ether or ethanol to remove non-polar impurities.
-
To regenerate the aldehyde, dissolve the adduct in an aqueous solution of sodium bicarbonate or sodium carbonate and stir until the aldehyde precipitates out.
-
Extract the pure aldehyde with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the boiling point of the solvent.[6]
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. You can further slow down the cooling by placing the flask in a beaker of hot water and allowing the entire setup to cool.
-
Adjust Your Solvent System:
-
Add a "Poor" Solvent: If your compound is too soluble, you can add a "poor" solvent (a solvent in which your compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Try a Lower-Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your compound, choose a solvent with a lower boiling point.
-
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.[6]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound, especially if it was synthesized via a Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles.[7][8][9] Potential impurities could include:
-
Unreacted Starting Material: The corresponding unformylated 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Vilsmeier Reagent Byproducts: Residual phosphorus-containing byproducts from the POCl₃ and DMF. These are typically removed during aqueous workup.
-
Over-formylated or Side-Reaction Products: Depending on the reaction conditions, other isomers or diformylated products might be present in small amounts.
-
Carboxylic Acid: Oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid. This is a common impurity in aldehyde samples.[4]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: For a polar, halogenated heterocyclic aldehyde, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a polar solvent. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[10]
-
TLC Analysis: Before running a column, it is crucial to perform a thorough TLC analysis to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound.
Q3: How should I store the purified this compound to prevent degradation?
A3: Aldehydes can be sensitive to air and light. To ensure the long-term stability of your purified compound, it is recommended to:
-
Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dark place, such as a refrigerator or freezer.
III. Experimental Workflows and Diagrams
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Decision Tree for Recrystallization Issues
Caption: Decision tree for recrystallization problems.
IV. Data Summary Table
| Purification Method | Stationary/Solvent System | Key Considerations |
| Normal-Phase Chromatography | Silica gel with Hexanes/Ethyl Acetate or DCM/Methanol + 0.1-1% Triethylamine | The addition of a basic modifier is often necessary to prevent streaking.[1] |
| Alternative Normal-Phase | Neutral or Basic Alumina | A good alternative for basic compounds that strongly adhere to silica.[2] |
| Reversed-Phase Chromatography | C18 silica with Water/Acetonitrile or Water/Methanol | Can be effective if the compound is sufficiently non-polar. May require a buffer to control the pH.[3] |
| Recrystallization | To be determined experimentally (e.g., Ethanol, Ethyl Acetate, Toluene) | Finding the right solvent system is critical. A co-solvent system may be required.[6] |
| Chemical Purification | Formation of a bisulfite adduct | A specific method for purifying aldehydes that may be sensitive to other techniques.[5] |
V. References
-
Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]
-
ResearchGate. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde. [Link]
-
National Institutes of Health. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Reddit. (2015). Purifying aldehydes?[Link]
-
Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
Google Patents. (n.d.). Purification of crude pyrroles.
-
JPR. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Syntheses. (n.d.). Pyrrole. [Link]
-
NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]
-
OpenBU. (n.d.). Purification and properties of pyrrole. [Link]
-
ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. [Link]
-
ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PubMed. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. [Link]
-
OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]
-
Alichem. (n.d.). 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, 95% Purity, C8H6BrClN2, 100 mg. [Link]
-
PubMed. (2012). Occurrence and formation of chloro- and bromo-benzoquinones during drinking water disinfection. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this complex heterocyclic aldehyde. Our goal is to provide you with actionable insights and robust protocols to ensure the integrity of your starting material and the success of your synthetic endeavors.
While specific stability data for this exact molecule is not extensively published, this guide is built upon established principles of heterocyclic chemistry, the known reactivity of related 7-azaindole scaffolds, and extensive experience with analogous aromatic aldehydes used in pharmaceutical research.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the reactivity of the aldehyde group and the electron-rich nature of the pyrrolopyridine ring system. Key potential issues include:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[4] This can be accelerated by light and trace metal impurities.
-
Moisture Sensitivity: The pyrrolo[3,2-c]pyridine core, particularly the pyrrole nitrogen, can be sensitive to moisture.[5] While the halogen substituents are electron-withdrawing, the overall system retains nucleophilic character.
-
Polymerization/Decomposition: Aldehydes, particularly when impure, can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic impurities.[4]
-
Light Sensitivity: Aromatic aldehydes and heterocyclic systems can be sensitive to UV light, which can catalyze degradation pathways.
Q2: How should I properly store this compound for long-term and short-term use?
A2: Proper storage is critical to maintain the purity and reactivity of the compound.
| Storage Condition | Recommendation | Rationale |
| Long-Term | Store at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[6] | Reduces the rate of potential decomposition and oxidation. The inert atmosphere displaces oxygen and moisture.[6] Amber glass protects from light. |
| Short-Term (In-Use) | Keep the container tightly sealed and under an inert atmosphere when not in use. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. | Minimizes exposure to air and moisture during experimental use. |
Q3: I've noticed a color change in my sample over time. What does this indicate?
A3: A color change, typically to a yellow or brownish hue, is often an indicator of degradation. This could be due to the formation of oxidized impurities or polymeric byproducts. It is recommended to re-analyze the purity of the material by techniques such as ¹H NMR, LC-MS, or HPLC before use.
Q4: Is this compound compatible with all common laboratory solvents?
A4: While soluble in many common organic solvents like DMSO, DMF, and chlorinated solvents, it's crucial to use anhydrous solvents for reactions to avoid introducing moisture. For storage in solution, forming hemi-acetals in primary alcohols like ethanol can enhance stability for some aldehydes, though this may not be suitable for all subsequent reactions.[4]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Yield in a Nucleophilic Addition Reaction (e.g., Wittig, Grignard)
Symptoms:
-
Starting material is recovered unchanged.
-
A complex mixture of unidentified products is observed.
-
The primary product is the corresponding carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Starting Material Integrity: The most common point of failure is the degradation of the aldehyde. If ¹H NMR shows a singlet around 9.5-10.5 ppm (aldehyde proton) with high integration, the starting material is likely pure. The presence of a broad peak around 12-13 ppm could indicate the carboxylic acid impurity.
-
Reagent Quality: Nucleophiles like Grignard reagents or ylides are highly sensitive to moisture and oxygen. Using anhydrous solvents and freshly prepared or titrated reagents is critical.
-
Reaction Conditions: An inert atmosphere (argon or nitrogen) is mandatory to prevent quenching of organometallic reagents and oxidation of the aldehyde.
Issue 2: Formation of an Unexpected Side Product
Symptom:
-
LC-MS analysis shows a major peak with a mass corresponding to the starting material +16 Da.
Diagnosis: This strongly suggests the oxidation of the aldehyde to the carboxylic acid (4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid).
Preventative Measures & Solutions:
-
Degas Solvents: Before use, sparge reaction solvents with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Use Fresh Material: Use a fresh bottle of the aldehyde or purify the existing stock if oxidation is suspected.
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere from start to finish. This includes reagent transfers.
Part 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately transfer the compound to a desiccator inside a refrigerator set to 2-8°C. Log the date of receipt and opening.
-
Aliquoting: For frequent use, it is advisable to aliquot the material into smaller vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to the atmosphere.
-
Weighing and Dispensing:
-
Bring the vial to room temperature in a desiccator before opening to prevent moisture condensation.
-
If possible, weigh the compound rapidly in a fume hood. For sensitive reactions, weighing should be performed in a glovebox.
-
After dispensing, flush the vial headspace with argon or nitrogen before re-sealing.
-
-
Disposal: Dispose of any degraded material in accordance with local hazardous waste regulations.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol illustrates the use of the compound in a common C-C bond-forming reaction, highlighting the necessary precautions.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., 1,4-dioxane) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the rigorous exclusion of oxygen, which can deactivate the palladium catalyst and promote aldehyde oxidation. A successful reaction with a clean product profile validates the integrity of the starting material and the experimental technique.
Part 4: Potential Degradation Pathway
The most likely non-reactive degradation pathway under ambient conditions is the oxidation of the aldehyde to a carboxylic acid.
Caption: Primary oxidative degradation pathway.
References
- Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- Bentham Science Publishers. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- J&K Scientific. (n.d.). 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine.
- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
- Sigma-Aldrich. (n.d.). Heterocyclic aldehydes.
- Pell Wall. (2013, February 7). Aldehydes: identification and storage.
- ChemScene. (n.d.). This compound.
- Rlavie. (n.d.). 4-Bromo-7-Chloro-1H-Pyrrolo[2,3-C]Pyridine.
- PubChem. (n.d.). 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.
- National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- J&K Scientific. (n.d.). 4-Bromo-7-chloro-1H-indole.
- National Institutes of Health. (n.d.). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity.
- ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
- The Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
- Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.
- Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde.
- Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-1H-indole.
Sources
Technical Support Center: Method Refinement for 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatization
Welcome to the technical support center for the derivatization of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when modifying this versatile heterocyclic building block. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, often mimicking the purine ring of ATP, making it a valuable core for kinase inhibitors and other therapeutic agents[1].
This document provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure the success and efficiency of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this molecule for derivatization?
A: The molecule possesses three primary sites for potential reactivity, listed in descending order of typical reactivity for derivatization:
-
Aldehyde Group (C3-carbaldehyde): This is the most electrophilic and common site for derivatization. It readily undergoes nucleophilic addition and addition-elimination reactions such as reductive amination, Wittig reactions, and condensation reactions[2].
-
Pyrrole Nitrogen (N1-H): The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This site can sometimes compete with aldehyde reactions if not properly controlled.
-
Bromo and Chloro Substituents (C4 & C7): These halogen atoms are sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions typically require specific catalysts and conditions and are generally considered subsequent modification steps rather than simple derivatizations of the aldehyde.
Q2: How should I choose an appropriate solvent for my reaction?
A: Solvent selection is critical and depends on the specific reaction.
-
For Reductive Aminations: Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are preferred. Protic solvents like methanol or ethanol can be used, especially with reducing agents like NaBH₄, but may lead to acetal formation as a side product.
-
For Wittig Reactions: Anhydrous aprotic solvents such as THF, DMSO, or DMF are required to ensure the stability and reactivity of the ylide.
-
For N-H Alkylation: Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate the cation after deprotonation of the pyrrole nitrogen.
Always use anhydrous solvents when working with moisture-sensitive reagents (e.g., organometallics, strong bases, some reducing agents) to prevent quenching and loss of yield[3].
Q3: Is protection of the pyrrole N-H group necessary before reacting the aldehyde?
A: Not always, but it should be considered. For most reactions involving the aldehyde under neutral or mildly acidic/basic conditions (e.g., reductive amination with NaBH(OAc)₃, Wittig reaction), N-H protection is often unnecessary. However, if you are using strong bases (e.g., NaH, LDA) or highly reactive electrophiles, competitive deprotonation and subsequent reaction at the pyrrole nitrogen can occur. In such cases, protecting groups like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride) are advisable.
Q4: What are the best methods for monitoring reaction progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting material and the expected product (a typical starting point is 30-50% Ethyl Acetate in Hexanes). Visualization under a UV lamp (254 nm) is usually sufficient. For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking the disappearance of the starting material mass peak and the appearance of the product mass peak.
Part 2: Troubleshooting Guides
This section is formatted to directly address specific experimental failures.
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I systematically troubleshoot this? [3]
A: Low yield is a common issue stemming from several potential factors. A systematic approach is the most effective way to diagnose the problem[3].
-
Verify Reagent and Solvent Quality:
-
Cause: Impurities in reagents or residual water in anhydrous solvents can inhibit catalysts, quench reagents, or promote side reactions. Aldehydes can form hydrates in the presence of water, reducing their reactivity[2].
-
Solution: Use freshly opened, high-purity reagents. Ensure solvents are truly anhydrous, either by purchasing from a reputable supplier or by drying them using standard laboratory procedures (e.g., molecular sieves, distillation).
-
-
Optimize Reaction Conditions (Temperature & Time):
-
Cause: The reaction may be too slow at the current temperature or may not have been run long enough. Conversely, some intermediates or products may be unstable at elevated temperatures, leading to decomposition[3].
-
Solution:
-
First, monitor the reaction over a longer time course (e.g., 12-24 hours) using TLC or LC-MS to see if conversion improves.
-
If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C).
-
If decomposition is suspected (indicated by the appearance of multiple new, often baseline, spots on TLC), try running the reaction at a lower temperature (e.g., 0 °C).
-
-
-
Assess Atmospheric Control:
-
Cause: Many reagents, particularly organometallics (e.g., Wittig reagents) and some reducing agents, are sensitive to oxygen and moisture.
-
Solution: Ensure you are using proper inert atmosphere techniques. Purge the reaction flask with dry nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment[3].
-
-
Check for Inefficient Mixing:
-
Cause: In heterogeneous reactions (e.g., reactions involving a solid reagent that is not fully soluble), poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure the stir rate is sufficient to create a well-mixed suspension. For viscous reaction mixtures, mechanical stirring may be necessary[3].
-
Here is a logical decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting low reaction yields.
Problem: Complex Product Mixture & Side Reactions
Q: My crude reaction mixture shows multiple spots on TLC. What are the most probable side reactions?
A: The presence of multiple products points towards side reactions or degradation.
-
N-H Reactivity:
-
Cause: As mentioned in the FAQ, if the reaction conditions involve a strong base or a highly reactive electrophile, the pyrrole nitrogen can compete with the intended reaction at the aldehyde.
-
Solution: Re-evaluate the necessity of your base. If a base is required, switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). If the problem persists, implement an N-H protection strategy.
-
-
Over-reduction or Oxidation:
-
Cause: In reductive amination, a strong reducing agent (like LiAlH₄) can reduce the aldehyde to an alcohol faster than imine formation occurs. Conversely, if oxidizing the aldehyde to a carboxylic acid, the pyrrole ring itself can be sensitive to harsh oxidizing agents.
-
Solution: Use milder, more selective reagents. For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selective for imines over aldehydes. For oxidation, consider mild conditions like the Pinnick oxidation.
-
-
Decomposition:
-
Cause: Pyrrole and its derivatives can be sensitive to strong acids, leading to polymerization or tar formation[4].
-
Solution: Avoid strongly acidic conditions where possible. If an acid catalyst is required, use the minimum effective amount and consider weaker acids or Lewis acids. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product exposure to harsh conditions.
-
Problem: Difficulty in Product Purification
Q: I am struggling to separate my product from the starting material and other impurities by column chromatography.
A: Purification can be challenging, especially when the polarity difference between the product and starting material is small[5].
-
Optimize Column Chromatography:
-
Strategy: Instead of an isocratic (constant solvent mixture) elution, use a shallow gradient. Start with a low polarity mobile phase (e.g., 5-10% EtOAc in Hexanes) and slowly increase the polarity. This will improve separation. Using a DCM/Methanol solvent system can also provide different selectivity compared to EtOAc/Hexanes.
-
Pro-Tip: If the product and starting material are very close, try adding a small amount (0.1-0.5%) of an amine (like triethylamine) to the mobile phase if your product is basic, or an acid (like acetic acid) if it is acidic. This can suppress peak tailing and improve resolution.
-
-
Consider Alternative Purification Methods:
-
Recrystallization: If your product is a solid and you have obtained it in reasonable purity (>90%), recrystallization is an excellent method for achieving high purity on a large scale. Screen various solvent systems (e.g., EtOAc/Hexanes, DCM/Pentane, Ethanol/Water).
-
Acid-Base Extraction: If your derivatization has introduced a new acidic or basic functional group, you can use this to your advantage. For example, if you formed an amine, you can wash the organic solution with dilute aqueous HCl to protonate your product and pull it into the aqueous layer, leaving neutral impurities (like the starting aldehyde) behind. You can then basify the aqueous layer and re-extract your purified product.
-
Part 3: Experimental Protocols & Data
This section provides a representative protocol and a data summary to serve as a starting point for your experiments.
Representative Protocol: Reductive Amination
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).
Caption: Workflow for a typical reductive amination reaction.
Methodology:
-
Imine Formation: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add the primary amine (1.1 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours, or until the imine intermediate is fully consumed as indicated by TLC/LC-MS.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or 20-80% Ethyl Acetate in Hexanes) to yield the desired secondary amine.
Data Summary: Common Derivatization Conditions
The following table summarizes typical starting conditions for various derivatization reactions. These should be optimized for each specific substrate.
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Time | Notes |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, AcOH | DCE, DCM, THF | 0 °C to RT | 4 - 16 h | Mild and selective; tolerates many functional groups. |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Anhydrous THF | -78 °C to RT | 2 - 12 h | Requires strictly anhydrous conditions. Ylide stability varies. |
| Oxidation (Pinnick) | NaClO₂, NaH₂PO₄, 2-Me-2-butene | t-BuOH/H₂O | Room Temp | 2 - 6 h | Mild oxidation to the carboxylic acid, minimizes side reactions. |
| Reduction to Alcohol | NaBH₄ | Methanol, Ethanol | 0 °C to RT | 0.5 - 2 h | Fast and high-yielding. NaBH₄ is much milder than LiAlH₄. |
| N-H Alkylation | R-Br, NaH or Cs₂CO₃ | Anhydrous DMF | 0 °C to 60 °C | 2 - 8 h | NaH is a strong, non-nucleophilic base requiring an inert atmosphere. |
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ChemScene. This compound.
- Google Patents. (CN114591250A) One-step synthesis method of 5-bromo-2-chloropyrimidine.
- J&K Scientific. 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine.
- Echemi. 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
- National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- ResearchG
- PubChem. 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.
- PubMed. (2017).
- Beilstein Journals. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- PMC - NIH.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in Reactions of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation in reactions involving this versatile heterocyclic building block.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[1] Its unique structure, featuring a pyrrolopyridine core with strategically placed halogen and aldehyde functionalities, allows for diverse chemical transformations. However, the inherent reactivity of this molecule can also lead to the formation of undesired byproducts, complicating reaction workups, purification, and ultimately impacting yield and purity.
This guide is structured to provide practical, experience-driven insights into identifying and mitigating common byproducts encountered during the Vilsmeier-Haack synthesis of the aldehyde and its subsequent use in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling.
Section 1: Vilsmeier-Haack Formylation - Synthesis and Impurity Profile
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including the 7-azaindole core of our target molecule.[2][3][4][5] While effective, this reaction is not without its challenges, and a thorough understanding of potential side reactions is crucial for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is giving a low yield and multiple spots on TLC. What are the likely byproducts?
A1: Low yields and multiple byproducts in a Vilsmeier-Haack reaction can stem from several sources. The primary culprits are often related to the stability of the starting material and the reactivity of the Vilsmeier reagent.
-
Over-formylation/Di-formylation: While the 3-position is the most activated site for electrophilic substitution on the 7-azaindole ring system, harsh reaction conditions (excess Vilsmeier reagent, high temperatures) can lead to the formation of di-formylated species.
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Dimerization/Trimerization: Under certain conditions, indole and azaindole derivatives can undergo self-condensation or reaction with the Vilsmeier reagent to form colored dimeric or trimeric impurities.[6]
-
Hydrolysis of Vilsmeier Reagent: Premature quenching or exposure to moisture can lead to the formation of DMF and other decomposition products, which can complicate purification.
Q2: I'm observing a persistent colored impurity in my product. What could it be and how can I remove it?
A2: Colored impurities are a common issue in Vilsmeier-Haack reactions and are often high-molecular-weight byproducts arising from polymerization or condensation reactions.[6]
-
Identification: These impurities can often be characterized by techniques like LC-MS and NMR.
-
Removal:
-
Recrystallization: This is often the most effective method for removing these types of impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography with a carefully chosen eluent system can be used. A gradual gradient elution is recommended.
-
Charcoal Treatment: In some cases, treatment with activated charcoal can help to adsorb colored impurities.
-
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time. | Increase the equivalents of Vilsmeier reagent (1.5-2.0 eq.), raise the reaction temperature incrementally (e.g., from RT to 50-60 °C), and monitor the reaction by TLC until completion. |
| Formation of Di-formylated Byproduct | Excess Vilsmeier reagent or prolonged reaction at high temperatures. | Use a stoichiometric amount of the Vilsmeier reagent and carefully control the reaction temperature. Add the substrate to the pre-formed Vilsmeier reagent at a low temperature (0 °C) and then slowly warm to the desired reaction temperature. |
| Presence of Unreacted Starting Material | Incomplete reaction. | See "Low Conversion". Ensure the starting 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is fully dissolved. |
| Dark-colored Reaction Mixture/Product | Decomposition or polymerization.[6] | Maintain a lower reaction temperature and minimize reaction time. Ensure an inert atmosphere to prevent oxidation. |
Experimental Protocol: Vilsmeier-Haack Formylation
This is a general procedure and may require optimization for your specific setup.
-
Vilsmeier Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 5-10 vol). Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions - Byproduct Analysis
The bromine atom at the 4-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. However, several side reactions can occur, leading to a complex mixture of products.
Frequently Asked Questions (FAQs)
Q3: My Suzuki coupling is giving a significant amount of de-brominated byproduct. What is causing this and how can I prevent it?
A3: De-bromination, or protodebromination, is a common side reaction in Suzuki couplings and results in the replacement of the bromine atom with a hydrogen atom.
-
Causes:
-
Hydrolysis of the Boronic Acid: The presence of water can lead to the hydrolysis of the boronic acid to the corresponding arene, which can then be a source of hydrogen.[7]
-
β-Hydride Elimination: If the organoborane contains a β-hydrogen, this can be a pathway for byproduct formation.
-
Reaction with Base/Solvent: Certain bases and solvents can act as hydride sources.
-
-
Prevention:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Degas the reaction mixture to remove oxygen.
-
Choice of Base: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[8]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.
-
Q4: I am observing homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction.
-
Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
High Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling.
-
-
Minimization:
-
Thorough Degassing: Degas the solvent and the reaction mixture thoroughly with an inert gas (N₂ or Ar) before adding the catalyst.
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%).
-
Controlled Addition: In some cases, slow addition of the boronic acid can help to minimize its homocoupling.
-
Q5: The chlorine at the 7-position is also reacting in my Suzuki coupling. How can I achieve selectivity for the C-Br bond?
A5: While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, competitive reaction at the C-Cl position can occur, especially with highly active catalyst systems or at elevated temperatures.[9]
-
Achieving Selectivity:
-
Catalyst and Ligand Choice: Use a catalyst system that shows good selectivity for C-Br over C-Cl activation. Less electron-rich ligands may favor reaction at the more reactive C-Br bond.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction at the C-Cl position.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| De-bromination | Presence of water, inappropriate base.[7] | Use anhydrous solvents and reagents, degas thoroughly. Switch to a base like K₃PO₄ or Cs₂CO₃.[8] Consider using a boronic acid pinacol ester. |
| Boronic Acid Homocoupling | Presence of oxygen, high catalyst loading.[9] | Rigorously degas the reaction mixture. Optimize (reduce) the palladium catalyst loading. |
| Low Yield/No Reaction | Inactive catalyst, poor solubility, wrong base.[7][10] | Use a fresh, active palladium catalyst and an appropriate ligand. Screen different solvents to improve solubility. Ensure the chosen base is suitable for the reaction.[8] |
| Reaction at C-Cl Position | High reaction temperature, overly active catalyst.[9] | Lower the reaction temperature and monitor the reaction closely. Screen different palladium catalysts and ligands to improve selectivity. |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure and will likely require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, DMF, or toluene) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Section 3: Analytical Techniques for Byproduct Identification
Accurate identification of byproducts is essential for effective troubleshooting. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
| Technique | Application | Information Provided |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of purity. | Number of components in a mixture, relative polarities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of reaction mixtures and identification of components by mass. | Retention times, molecular weights of products and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Definitive structure elucidation of isolated products and byproducts. | Chemical environment of protons and carbons, connectivity of atoms. |
| High-Performance Liquid Chromatography (HPLC) | Accurate determination of purity and quantification of components. | High-resolution separation of components, peak area for quantification. |
Section 4: Visualization of Key Processes
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: Suzuki-Miyaura cycle and key side reactions.
Conclusion
A thorough understanding of potential side reactions and a systematic approach to optimization are key to successfully working with this compound. By carefully controlling reaction conditions and employing appropriate analytical techniques, researchers can minimize byproduct formation and obtain high-purity material for their downstream applications.
References
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, November 25). Vilsmeier–Haack reaction. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Beilstein Journals. (2018, July 12). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
J&K Scientific. 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]
- Janvier, P., Sun, X., Bienaymé, H., & Zhu, J. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560–2567.
- Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 845-866.
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300845.
- National Center for Biotechnology Information. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]isoquinolines. Molecules, 25(21), 5028.
-
American Elements. 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride. Retrieved from [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Regioselective Reactions of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the regioselective functionalization of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of achieving high regioselectivity in your reactions. Our aim is to provide you with the scientific rationale and practical insights needed to confidently control the functionalization of this dihalogenated pyrrolopyridine scaffold.
I. Understanding the Reactivity Landscape
The key to controlling the regioselectivity of reactions involving this compound lies in understanding the inherent differences in the reactivity of the C4-Br and C7-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond.
For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the electrophilicity of the carbon atom attached to the halogen. The electron-withdrawing nature of the pyridine nitrogen and the pyrrole ring, as well as the aldehyde group, influences the electron density at the C4 and C7 positions.
II. Frequently Asked Questions (FAQs)
Q1: In palladium-catalyzed cross-coupling reactions, which position, C4-Br or C7-Cl, is expected to react preferentially?
A1: In general, the C4-Br bond is significantly more reactive than the C7-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[1] Therefore, under standard conditions, you can expect preferential reaction at the C4 position.
Q2: How can I reverse the regioselectivity and achieve a reaction at the C7-Cl position in a cross-coupling reaction?
A2: Reversing the inherent regioselectivity is challenging but can be achieved under certain conditions. One strategy is to first functionalize the more reactive C4-Br position and then target the C7-Cl position in a subsequent step under more forcing conditions (e.g., higher temperature, stronger base, more active catalyst). Another approach involves the use of specific ligands that can alter the catalyst's steric and electronic properties, potentially favoring the oxidative addition at the C7-Cl bond.[2] However, this often requires extensive optimization.
Q3: For a nucleophilic aromatic substitution (SNAr) reaction, which position is more susceptible to nucleophilic attack?
A3: The regioselectivity in SNAr reactions is dictated by the relative electrophilicity of the C4 and C7 positions. The pyridine nitrogen atom significantly lowers the electron density at the C4 and C6 positions. The C7 position is part of the fused pyridine ring, and its reactivity will also be influenced by the electron-donating pyrrole ring. A detailed analysis of the electronic effects suggests that the C4 position is likely more electron-deficient and therefore more susceptible to nucleophilic attack. However, experimental verification is crucial.
Q4: I am observing a mixture of mono-substituted products at both C4 and C7, along with some di-substituted product. How can I improve the selectivity for mono-substitution at C4?
A4: The formation of a product mixture indicates that the reaction conditions are not optimal for selective mono-functionalization. To favor mono-substitution at the C4 position, you should consider the following:
-
Lower the reaction temperature: This will favor the reaction at the more reactive C4-Br bond.
-
Use a less active catalyst system: A less reactive catalyst may not be able to overcome the higher activation energy required for the reaction at the C7-Cl bond.
-
Employ a stoichiometric amount of the coupling partner: Using a slight excess of the nucleophile or organometallic reagent can lead to di-substitution. Aim for a 1:1 stoichiometry or even a slight excess of the dihalo-scaffold.
-
Shorten the reaction time: Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the di-substituted product.
Q5: Can the aldehyde group at the C3 position interfere with the reaction?
A5: The aldehyde group is a potential site for side reactions, especially with strong nucleophiles or bases. It is generally advisable to protect the aldehyde group, for example, as an acetal, before carrying out the cross-coupling or SNAr reaction. This will prevent unwanted side reactions and can also improve the solubility and stability of the substrate.
III. Troubleshooting Guides
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Issue 1: Poor or no conversion to the desired C4-substituted product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling under an inert atmosphere. | Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture. |
| Inappropriate Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For Suzuki and Sonogashira, try PPh3, P(t-Bu)3, or SPhos. For Buchwald-Hartwig, XPhos or RuPhos are often effective.[3] | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The optimal ligand can vary significantly depending on the substrates. |
| Insufficient Base Strength | Use a stronger base. For Suzuki, consider K3PO4 or Cs2CO3. For Sonogashira and Buchwald-Hartwig, NaOt-Bu or K2CO3 are common choices. | The base is essential for the transmetalation step (Suzuki) or for the deprotonation of the nucleophile (Buchwald-Hartwig, Sonogashira). |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Cross-coupling reactions often require thermal energy to proceed at a reasonable rate, especially with less reactive substrates. |
| Solvent Effects | Screen different solvents. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. | The solvent can influence the solubility of the reactants and the stability and activity of the catalyst. |
Issue 2: Low regioselectivity with the formation of the C7-substituted isomer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature. | At higher temperatures, the less reactive C7-Cl bond may start to react, leading to a loss of selectivity. |
| Highly Active Catalyst | Use a less active palladium catalyst or a less electron-rich ligand. | A highly active catalyst can overcome the activation barrier for the reaction at the C7 position. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended reaction times can lead to the slow formation of the C7-substituted product. |
Issue 3: Formation of di-substituted product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excess Coupling Partner | Use a 1:1 or slightly less than stoichiometric amount of the coupling partner. | An excess of the nucleophile or organometallic reagent will drive the reaction towards di-substitution. |
| High Catalyst Loading | Reduce the catalyst loading. | A high concentration of the active catalyst can promote the second coupling reaction. |
| High Temperature | Lower the reaction temperature. | Higher temperatures can provide the necessary energy for the second, less favorable coupling reaction to occur. |
B. Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 1: No reaction or slow reaction rate.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently Activated Substrate | Consider adding an electron-withdrawing group to the pyrrole nitrogen to further activate the ring system. | SNAr reactions are favored on electron-deficient aromatic rings. |
| Weak Nucleophile | Use a stronger nucleophile or add a base to deprotonate the nucleophile and increase its nucleophilicity. | The rate of an SNAr reaction is dependent on the strength of the nucleophile. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | Polar aprotic solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. |
| Low Reaction Temperature | Increase the reaction temperature. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. |
Issue 2: Poor regioselectivity.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Similar Reactivity of C4 and C7 Positions | Modify the electronic properties of the substrate by protecting or deprotecting the pyrrole nitrogen. | The electronic environment of the ring system can be fine-tuned to favor substitution at one position over the other. |
| Thermodynamic vs. Kinetic Control | Vary the reaction temperature and time. Lower temperatures and shorter reaction times may favor the kinetically preferred product, while higher temperatures and longer times may lead to the thermodynamically more stable product. | The regioselectivity of SNAr reactions can sometimes be influenced by the reaction conditions. |
IV. Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C4-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh3)4 (0.05 eq)
-
K2CO3 (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh3)4 to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C4-Position
This protocol outlines a general procedure for the selective Sonogashira coupling at the C4-position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl2(PPh3)2 (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.[4]
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Visualization of Key Concepts
Diagram 1: Factors Influencing Regioselectivity in Cross-Coupling Reactions
Caption: Key factors determining regioselectivity in cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Regioselectivity
Caption: A systematic approach to troubleshooting poor regioselectivity.
VI. References
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (n.d.). AMiner. Retrieved January 17, 2026, from [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved January 17, 2026, from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (n.d.). J-GLOBAL. Retrieved January 17, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 1). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Palladium catalyzed regioselective distal C (sp2)–H functionalization. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). ACS Publications. Retrieved January 17, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 17, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Drug Discovery Patents. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 17, 2026, from [Link]
-
Palladium catalyzed regioselective distal C (sp2)-H functionalization. (2025, March 11). PubMed. Retrieved January 17, 2026, from [Link]
-
Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pd-catalyzed selective tetrafunctionalization of diiodo-o-carboranes. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Pd(II)-Catalyzed C3-Selective Arylation of Pyridine With (Hetero)arenes. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Pyrrole derivatives. (n.d.). Google Patents. Retrieved January 17, 2026, from
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Pyrrolopyridine scaffolds are of significant interest in medicinal chemistry for their diverse biological activities.[1][2] This document provides a structured, in-depth technical resource to navigate the common and scalable challenges associated with this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most logical and convergent synthetic route involves a three-stage process. This strategy is designed to build the complexity of the molecule in a controlled manner, starting with the formation of the core heterocyclic structure, followed by sequential halogenation and formylation.
-
Stage 1: Synthesis of the Core Scaffold. The initial step is the construction of the 7-chloro-1H-pyrrolo[3,2-c]pyridine ring system. This is typically achieved through multi-step sequences starting from substituted pyridines.[3][4]
-
Stage 2: Regioselective Bromination. Following the synthesis of the core, a bromine atom is introduced at the C4 position of the pyrrolopyridine ring. This step is critical for building the final substitution pattern.
-
Stage 3: Vilsmeier-Haack Formylation. The final functionalization is the introduction of a carbaldehyde group at the C3 position of the pyrrole ring using the Vilsmeier-Haack reaction.[5][6] This reaction is a classic and effective method for formylating electron-rich heterocyclic systems.
Below is a general workflow diagram illustrating this synthetic pathway.
Caption: Overall synthetic strategy for the target molecule.
Troubleshooting Guide: Scalability & Synthesis Challenges
This section addresses specific issues that may arise during synthesis, particularly when scaling up from laboratory to pilot plant production.
Issue 1: Low Yield and Impurities during Vilsmeier-Haack Formylation
Q: My Vilsmeier-Haack reaction on 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is giving low yields and multiple side products. How can I optimize this critical step?
A: The Vilsmeier-Haack reaction, while powerful, is sensitive to reaction conditions, especially with electron-rich and multi-functionalized substrates. The formylating agent, the "Vilsmeier reagent," is a chloromethyleneiminium ion formed in situ from a formamide (like DMF) and an activating agent (like POCl₃).[6] Inefficiency in this step often points to issues with reagent stoichiometry, temperature control, or substrate stability.
Causality & Solutions:
-
Vilsmeier Reagent Formation & Stoichiometry: The ratio of POCl₃ to DMF is critical. An excess of POCl₃ can lead to decomposition and the formation of undesired chlorinated byproducts. Conversely, insufficient POCl₃ results in incomplete conversion.
-
Recommendation: Pre-form the Vilsmeier reagent at 0°C by slowly adding POCl₃ to DMF. A molar ratio of 1.1 to 1.5 equivalents of the pre-formed reagent relative to the substrate is a good starting point for optimization.[7]
-
-
Exothermic Reaction & Temperature Control: The addition of the substrate to the Vilsmeier reagent, and the initial formation of the reagent itself, can be highly exothermic. Loss of temperature control is a primary cause of substrate degradation and the formation of tar-like impurities, a significant challenge during scale-up.
-
Recommendation: Maintain a strict reaction temperature between 0-5°C during the addition of the pyrrolopyridine substrate. After the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated (e.g., to 40-60°C) to drive it to completion. Monitor progress closely by TLC or LCMS.
-
-
Hydrolysis (Work-up): The intermediate α-chloro iminium salt must be carefully hydrolyzed to yield the final aldehyde. The hydrolysis step is also exothermic.
-
Recommendation: Quench the reaction by slowly pouring it onto crushed ice with a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate. This neutralizes the acidic environment and controls the temperature during hydrolysis. Vigorous stirring is essential to ensure homogeneity.
-
Optimized Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane, DCE).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 5°C.
-
After addition, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates full consumption of the starting material.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.
-
Stir for 1 hour, then extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can then be purified.
| Parameter | Recommended Range | Rationale |
| POCl₃ Equiv. | 1.1 - 1.5 | Balances complete activation with minimal side reactions.[7] |
| DMF Equiv. | 3.0 - 5.0 | Acts as both reagent and solvent. |
| Addition Temp. | 0 - 5 °C | Critical for controlling exotherm and preventing degradation. |
| Reaction Temp. | RT to 60 °C | Driven by substrate reactivity; requires empirical optimization. |
| Work-up | Ice / NaHCO₃(aq) | Ensures controlled hydrolysis and neutralization. |
Issue 2: Poor Regioselectivity during Bromination
Q: I am observing a mixture of brominated isomers when treating 7-chloro-1H-pyrrolo[3,2-c]pyridine. How can I selectively obtain the 4-bromo isomer?
A: Achieving high regioselectivity in the electrophilic halogenation of heterocyclic systems is a common challenge. The pyrrole ring is highly activated towards electrophilic substitution, while the pyridine ring is deactivated. The directing effects of the fused pyridine ring and the chloro substituent determine the final position of bromination. The C3 position of the pyrrole is the most electronically rich and typically the most reactive site. However, steric hindrance and other electronic factors can influence selectivity.
Causality & Solutions:
-
Over-activation of the Pyrrole Ring: The high reactivity can lead to multiple brominations or reaction at undesired positions if the conditions are too harsh.
-
Recommendation: Use a milder brominating agent. Instead of liquid bromine (Br₂), consider using N-Bromosuccinimide (NBS). NBS provides a slow, controlled concentration of electrophilic bromine, which significantly enhances selectivity.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the isomeric ratio.
-
Recommendation: Conduct the reaction in a polar aprotic solvent like DMF or THF at a low temperature (e.g., 0°C to room temperature). This can help modulate reactivity and improve selectivity for the desired C4 position.
-
-
Kinetic vs. Thermodynamic Control: Sometimes, an undesired isomer is formed as the kinetic product.
-
Recommendation: After the reaction appears complete by TLC, consider stirring for an extended period at room temperature. In some systems, this can allow for equilibration to the more thermodynamically stable isomer.
-
Caption: Decision tree for troubleshooting bromination selectivity.
Issue 3: Purification and Isolation Challenges on a Large Scale
Q: Purifying the final product and key intermediates by column chromatography is not viable for my multi-gram scale synthesis. What are some scalable purification strategies?
A: Relying solely on silica gel chromatography is a major bottleneck in process chemistry.[8] Developing a robust, scalable purification protocol often involves crystallization, liquid-liquid extraction, or salt formation.
Causality & Solutions:
-
High Polarity & Low Solubility: The pyrrolopyridine core is polar, and the final aldehyde product may have limited solubility in common non-polar organic solvents, making extraction and crystallization difficult.
-
Recommendation (Crystallization): Develop a recrystallization procedure. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/heptane, isopropanol) to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Recommendation (Extraction): For removing basic or acidic impurities, perform pH-swinging extractions. If your product is a weak base, you can wash the organic solution with a dilute acid to remove more basic impurities. Conversely, a dilute base wash can remove acidic byproducts.
-
-
Isomeric Impurities: Closely related isomers formed during bromination can be very difficult to separate.
-
Recommendation: The best strategy is to optimize the reaction to prevent the formation of the isomer in the first place. If a small amount persists, a carefully optimized crystallization may be sufficient to achieve the desired purity (>99%).
-
-
Residual Metals from Coupling Reactions: If the synthesis of the core involved palladium-catalyzed reactions, trace metal contamination is a concern for pharmaceutical applications.
-
Recommendation: Treat the crude product solution with a metal scavenger (e.g., activated carbon, silica-based scavengers with functional groups like thiols) before the final isolation step.
-
References
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.). Vertex AI Search.
- 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3. (n.d.). ChemicalBook.
- 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem.
- Synthetic approaches for pyrrole-3-carbaldehydes. (n.d.). ResearchGate.
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). RSC Publishing.
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. (n.d.). ResearchGate.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). NIH.
- A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. (2020). Thieme.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023). ResearchGate.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). ResearchGate.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 5. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Scaffold: A Comparative Analysis for Drug Discovery
A Senior Application Scientist's Guide to 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its Place in Modern Medicinal Chemistry
In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic structures, the pyrrolopyridine family has consistently delivered clinical candidates with diverse therapeutic applications. This guide provides an in-depth comparison of the this compound scaffold against other prominent heterocyclic systems, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Power of the Privileged Scaffold
Heterocyclic compounds form the cornerstone of medicinal chemistry, with nitrogen-containing fused ring systems being particularly prominent in marketed drugs. Their rigid structures provide a three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. The pyrrolopyridine scaffold, an isostere of indole, is of particular interest due to its ability to mimic the natural purine core and engage in key hydrogen bonding interactions with protein kinases and other enzymes.[1]
This guide will focus on the specific attributes of the this compound moiety and compare its potential with that of other widely used scaffolds in drug discovery.
Profiling this compound
The subject of our analysis, this compound, is a highly functionalized starting material with several key features that make it an attractive scaffold for library synthesis and lead optimization.
Chemical Structure and Properties:
-
CAS Number: 1000341-99-0[2]
-
Molecular Formula: C₈H₄BrClN₂O[2]
-
Molecular Weight: 259.49 g/mol [2]
-
Key Functional Groups:
-
Pyrrolo[3,2-c]pyridine core: A 5/6 fused heterocyclic system.
-
Bromo group at position 4: Offers a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl or alkyl substituents.
-
Chloro group at position 7: Provides an additional site for nucleophilic aromatic substitution or cross-coupling, allowing for fine-tuning of electronic properties and vectoral expansion of the molecule.
-
Carbaldehyde at position 3: A versatile functional group for derivatization through reactions such as reductive amination, Wittig reactions, and condensations to build complex side chains.
-
NH group of the pyrrole: Acts as a hydrogen bond donor, crucial for interactions with many biological targets.
-
The strategic placement of these functional groups allows for a systematic exploration of the chemical space around the core, a fundamental principle of structure-activity relationship (SAR) studies.
Comparative Scaffold Analysis
The true value of a scaffold is best understood in comparison to its alternatives. Here, we evaluate the this compound framework against other prominent heterocyclic systems.
Pyrrolo[3,2-c]pyridine vs. 7-Azaindole (Pyrrolo[2,3-b]pyridine)
The 7-azaindole scaffold is a well-established player in medicinal chemistry, known for its ability to interact with kinase hinge regions.[3] The key difference lies in the position of the nitrogen atom in the pyridine ring, which significantly influences the molecule's electronic distribution and hydrogen bonding capabilities.
| Feature | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | 7-Azaindole (general) |
| Nitrogen Position | Position 5 | Position 7 |
| Hydrogen Bonding | The N-H of the pyrrole and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively. | The N-H of the pyrrole and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively. |
| Substitution Pattern | Halogenation at positions 4 and 7 provides distinct vectors for modification. The carbaldehyde at position 3 allows for diverse side chain introductions. | Positions 1, 3, and 5 are often reported as active sites for substitution.[1][3] |
| Reported Activities | Derivatives have shown potential as FMS kinase inhibitors and anticancer agents.[4][5] | Widely explored as anticancer agents, CCR2 antagonists, and anticonvulsants.[1][6][7] |
Expert Insight: The choice between a pyrrolo[3,2-c]pyridine and a 7-azaindole scaffold often depends on the specific topology of the target's active site. The different nitrogen placement leads to altered dipole moments and electrostatic potentials, which can be exploited to enhance potency and selectivity. The bromo and chloro substituents on our lead scaffold offer orthogonal synthetic handles, a significant advantage for rapid library generation compared to a less functionalized 7-azaindole core.
Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another important class of kinase inhibitors. The additional nitrogen atom in the pyrimidine ring provides more hydrogen bonding opportunities.
| Feature | 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | Pyrrolo[2,3-d]pyrimidine (general) |
| Core Structure | Pyrrolopyridine | Pyrrolopyrimidine |
| Hydrogen Bonding | One hydrogen bond acceptor in the pyridine ring. | Two hydrogen bond acceptors in the pyrimidine ring. |
| Synthetic Accessibility | The starting material is commercially available.[2] | Synthesis can be more complex depending on the desired substitution pattern. |
| Reported Activities | FMS kinase inhibition, anticancer.[4][5] | FLT3 and CDK kinase inhibition, PCAF bromodomain inhibition.[8][9] |
Expert Insight: While the pyrrolo[2,3-d]pyrimidine scaffold offers more hydrogen bonding potential, this can sometimes lead to off-target effects and reduced selectivity. The pyrrolo[3,2-c]pyridine core, with its single pyridine nitrogen, can offer a more tailored interaction profile. The aldehyde functionality on our lead scaffold is a key differentiator, allowing for the introduction of solubilizing groups or pharmacophores through straightforward chemical transformations.
The Concept of Bioisosteric Replacement
The comparison between these scaffolds is an excellent illustration of the principle of bioisosteric replacement.[10][11] Bioisosteres are functional groups or molecules that have similar chemical and physical properties, leading to broadly similar biological effects.[11] By replacing a benzene ring with a pyridine ring (as in indole vs. azaindole), medicinal chemists can modulate properties like solubility, metabolism, and target affinity.[12]
The pyrrolo[3,2-c]pyridine scaffold can be considered a bioisostere of other fused heterocyclic systems. The strategic decision to use this particular scaffold would be driven by the desire to explore novel chemical space, improve pharmacokinetic properties, or circumvent existing intellectual property.[13][14]
Experimental Protocols and Workflows
To translate the potential of the this compound scaffold into tangible results, robust experimental protocols are essential.
General Synthetic Protocol: Suzuki Cross-Coupling
A common and powerful method to derivatize the bromo-substituted position of the scaffold is the Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2-1.5 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), are added.
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
A similar protocol can be envisioned for the chloro-substituted position, potentially requiring a different catalyst and reaction conditions to achieve selective coupling.
Workflow for Kinase Inhibitor Screening
The pyrrolopyridine scaffold is a known hinge-binder for many kinases. A typical workflow for screening new derivatives is as follows:
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion: A Scaffold with Strategic Versatility
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers medicinal chemists a rapid and efficient route to novel and potent bioactive molecules. Its comparison with other prominent heterocyclic systems, such as 7-azaindoles and pyrrolo[2,3-d]pyrimidines, highlights its unique potential. The presence of orthogonal synthetic handles and a versatile aldehyde group makes it an ideal starting point for lead discovery and optimization campaigns, particularly in the areas of oncology and inflammation. The prudent choice of this scaffold can provide a significant competitive advantage in the quest for next-generation therapeutics.
References
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry, 15(24), 2309–2323.
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6468–6470. [Link]
-
Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. (2023). Bioorganic Chemistry, 133, 106430. [Link]
-
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298319. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 207, 112718. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. (1991). Journal of Medicinal Chemistry, 34(10), 3142–3145. [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021). Molecules, 26(23), 7334. [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(10), 1435–1442. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). Molecular Informatics, 29(5), 366–385. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020). Retrieved January 17, 2026, from [Link]
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. (2014). Molecular Informatics, 33(6-7), 458–462. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
-
4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(11), 3336. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298319. [Link]
-
Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. (2019). Journal of Medicinal Chemistry, 62(9), 4526–4542. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. mdpi.com [mdpi.com]
- 13. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives
This guide provides a comprehensive comparison of the potential biological activities of derivatives synthesized from the novel heterocyclic scaffold, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Drawing upon established research into the broader pyrrolopyridine class of compounds, this document outlines the promising therapeutic potential of these derivatives, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and comparative data from analogous compounds are presented to guide researchers in the exploration of this promising chemical entity.
The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. The presence of bromine and chlorine atoms on this scaffold, along with a reactive aldehyde group, provides a versatile platform for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the halogens and the electrophilic character of the carbaldehyde at the 3-position are key features that can be exploited to modulate biological activity and target specificity.
Anticipated Biological Activities and Comparative Analysis
Based on extensive literature precedent for related pyrrolopyridine derivatives, the primary therapeutic areas for exploration of this compound derivatives include anticancer, antimicrobial, and anti-inflammatory applications.
The pyrrolo[3,2-c]pyridine scaffold is a cornerstone of several potent anticancer agents. Derivatives have been shown to act as kinase inhibitors and tubulin polymerization inhibitors, crucial mechanisms in cancer therapy.[1]
Mechanism of Action: Many pyrrolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical for cell signaling and proliferation.[2][3][4] Another significant mechanism is the disruption of microtubule dynamics, which is essential for cell division.[1]
Comparative Data: While specific data for derivatives of this compound are not yet published, the following table presents the anticancer activity of analogous pyrrolopyridine derivatives against various cancer cell lines. This data serves as a benchmark for what might be expected from novel derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridines | Diarylureas | A375P (Melanoma) | < 0.1 | [5] |
| 1H-pyrrolo[3,2-c]pyridines | Bisamides | NCI-9 Melanoma Panel | 0.01 - 0.1 | [5] |
| 1H-pyrrolo[3,2-c]pyridines | Colchicine-binding site inhibitors | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [1][6] |
| Pyrrolo[2,3-d]pyrimidines | Halogenated benzohydrazides | HepG2 | 29 - 59 | [3] |
Proposed Derivatives for Enhanced Anticancer Potency:
-
Schiff Base Derivatives: The carbaldehyde group is readily converted to Schiff bases by reaction with various primary amines. This allows for the introduction of a wide range of functionalities that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence anticancer activity.
-
Hydrazone Derivatives: Reaction with hydrazines can yield hydrazone derivatives, which are also known to possess significant antitumor properties.
The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrolopyridine and fused pyrrole systems have demonstrated promising activity against a range of bacteria and fungi.[7][8][9]
Mechanism of Action: The precise mechanisms of antimicrobial action for many pyrrolopyridine derivatives are still under investigation, but they are thought to involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Comparative Data: The following table summarizes the antimicrobial activity of related heterocyclic compounds.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidines | Aminopyrroles | E. coli, S. aureus | Comparable to standards | [8] |
| Fused Pyrroles | Imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine | C. albicans | Not specified | [7] |
| Pyrrolo[3,2-d]pyrimidines | Novel derivatives | S. aureus, P. aeruginosa, E. coli | Not specified | [10] |
| Schiff Bases | Aminobenzoic acid derived | C. difficile | 0.1 µM | [11] |
Proposed Derivatives for Enhanced Antimicrobial Potency:
-
Thiazole and Triazole Conjugates: The incorporation of thiazole or triazole moieties, often achieved through derivatization of the carbaldehyde, has been shown to enhance the antimicrobial spectrum and potency of heterocyclic compounds.
-
Quaternary Ammonium Salts: Introduction of a quaternary ammonium group can improve solubility and cell permeability, often leading to enhanced antibacterial activity.
Chronic inflammation is a key factor in a multitude of diseases. Pyrrolopyridine derivatives have been investigated for their potential to modulate inflammatory pathways.[11][12][13][14]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.[12]
Comparative Data:
| Compound Class | Derivative Example | Assay | Activity | Reference |
| Pyrrolopyridines | Pyrrolopyridines | Carrageenan-induced paw edema | Significant reduction | [12] |
| Pyrrolopyrimidines | Fused pyrrolopyrimidines | In vivo anti-inflammatory | Significant activity | |
| Pyrrol derivate | MI-1 | Acetic acid induced ulcerative colitis | Reduced inflammation | [11][13] |
Proposed Derivatives for Enhanced Anti-inflammatory Potency:
-
Carboxamide Derivatives: Conversion of the aldehyde to a carboxylic acid followed by amide formation can introduce functionalities that mimic the structures of known anti-inflammatory drugs.
-
Chalcone Analogues: Condensation of the carbaldehyde with substituted acetophenones can yield chalcone-like structures, a class of compounds known for their anti-inflammatory properties.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activities of novel this compound derivatives.
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Add 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General synthetic routes for derivatization.
Caption: Workflow for synthesis and biological evaluation.
References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302035. [Link]
-
Lala, A. K., & D'Silva, C. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(21), 6671-6676. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]
-
El-Sayed, N. N. E., & Al-Ghorbani, M. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1279. [Link]
-
Mohamed, M. S., Younis, W. Y., & Fatahala, S. S. (2012). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. Archives of Pharmacal Research, 35(6), 985-996. [Link]
-
Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2017). Synthesis of some 7H-pyrrolo[2,3-d]pyrimidin-4-amine compounds derived from fluorobenzaldehyde using ultrasonic waves. Journal of Saudi Chemical Society, 21(Supplement 1), S290-S297. [Link]
-
Abdel-Gawad, S. M., El-Gaby, M. S. A., & El-Sayed, W. A. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 18(10), 2635-2646. [Link]
-
Asadi, A., & Alizadeh, R. (2019). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 6(1). [Link]
-
Lv, K., & Wen, A. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(9), 1646-1665. [Link]
-
Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Journal of the Chinese Chemical Society, 55(4), 887-893. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed, 33920479. [Link]
-
Anonymous. (2012). Novel protein kinase inhibitors disclosed. BioWorld Science. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A., Al-Obaid, A. M., & El-Azab, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5087. [Link]
-
Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]
-
Mohamed, M. S., Awad, S. M., & Fatahala, S. S. (2011). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Archiv der Pharmazie, 344(10), 681-691. [Link]
-
Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2159. [Link]
-
Savinska, L. O., et al. (2015). Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. Experimental and Clinical Gastroenterology, (11), 38-43. [Link]
-
Savinska, L. O., et al. (2015). Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. PubMed, 26839634. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
-
Mohamed, M. S., Rashad, A. E., Monem, M., & Fatahalla, S. S. (2007). '' Pyrroles and Pyrrolopyrimidines as a Class of Anti-Inflammatory agents.''. Zeitschrift für Naturforschung C, 62(7-8), 558-564. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 5. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theaspd.com [theaspd.com]
- 8. scilit.com [scilit.com]
- 9. Synthesis, characterization and study the biological evaluation of some Schiff base derivatives in the presence of lemon juice catalyst | Semantic Scholar [semanticscholar.org]
- 10. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrrolopyridine-Derived Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, the pyrrolopyridine core has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors. This guide provides a comparative analysis of novel kinase inhibitors derived from this privileged scaffold, offering a head-to-head comparison with the established multi-kinase inhibitor, Sunitinib. We will delve into their inhibitory profiles, cellular effects, and the underlying experimental methodologies, providing a robust framework for researchers in oncology and drug development.
The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrrolopyridine nucleus is a deaza-isostere of adenine, the core component of ATP.[1] This structural mimicry allows pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, making them an attractive scaffold for the design of kinase inhibitors.[1] Sunitinib, a well-established multi-kinase inhibitor, effectively targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] The novel pyrrolopyridine inhibitors discussed herein build upon this foundation, aiming for improved potency, selectivity, and pharmacological properties.
Comparative Kinase Inhibition Profile
A critical aspect in the evaluation of kinase inhibitors is their potency and selectivity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the IC50 values of representative novel pyrrolopyridine-based inhibitors against key kinases implicated in cancer progression, with Sunitinib included as a benchmark.
| Kinase Target | Sunitinib IC50 (µM) | Compound 10g IC50 (µM) | Compound 17a IC50 (µM) |
| VEGFR-2 | 0.139[4] | 0.087[4] | 0.078[4] |
| PDGFRβ | ~0.008 | Data not available | Data not available |
| EGFR | >10 | Data not available | Data not available |
| HER2 | >10 | Data not available | Data not available |
| CDK2 | Data not available | Data not available | Data not available |
Note: The IC50 values are compiled from various studies and should be interpreted with consideration of potential variations in assay conditions. A direct comparison is most accurate when data is generated from the same study.
As illustrated in the table, the novel pyrrolopyridine compounds 10g and 17a demonstrate potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[4] Notably, both compounds exhibit greater potency against VEGFR-2 than Sunitinib in the cited study.[4] This highlights the potential for the pyrrolopyridine scaffold to yield highly effective inhibitors of this critical oncogenic pathway.
Cellular Activity: Beyond Kinase Inhibition
While in vitro kinase assays provide valuable information on direct target engagement, evaluating the effects of these inhibitors in a cellular context is crucial. The anti-proliferative activity of these compounds is often assessed in various cancer cell lines.
| Cell Line | Sunitinib IC50 (µM) | Compound 10g IC50 (µM) | Compound 17a IC50 (µM) |
| MCF-7 (Breast) | 4.77[4] | 0.74[4] | 1.44[4] |
| HepG2 (Liver) | 2.23[4] | 4.62[4] | 1.13[4] |
The data reveals that compounds 10g and 17a exhibit potent anti-proliferative effects against both MCF-7 and HepG2 cancer cell lines, with compound 10g being particularly effective against the MCF-7 line.[4] The cellular potency of these novel compounds underscores their potential as anti-cancer agents.
Mechanism of Action: Disrupting Key Signaling Pathways
The therapeutic effects of these kinase inhibitors stem from their ability to disrupt critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The primary target for the selected novel inhibitors and Sunitinib is the VEGFR-2 signaling cascade.
VEGFR-2 Signaling Pathway and Points of Inhibition
Caption: VEGFR-2 signaling pathway and inhibition by pyrrolopyridine derivatives.
Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2] This includes the activation of the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, survival, and migration – all critical processes for angiogenesis.[2] Pyrrolopyridine-based inhibitors, including Sunitinib, 10g , and 17a , act by blocking the ATP-binding site of VEGFR-2, thereby preventing its activation and halting the downstream signaling cascade.[2]
Experimental Protocols: A Guide to Reproducible Data
The following section provides detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for generating reliable and comparable data.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Subsequently, create a serial dilution of the compound in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted test compound or DMSO as a vehicle control. Add the recombinant kinase enzyme to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiation and Incubation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay). This typically involves a reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Expertise & Experience: The choice of ATP concentration is critical. Using an ATP concentration close to the Km of the kinase for ATP ensures that the assay is sensitive to competitive inhibitors.[6] Including a known potent inhibitor of the target kinase as a positive control is essential for validating the assay's performance.[7]
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO as a vehicle control. Include wells with untreated cells as a negative control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Incubation: Remove the treatment medium and add a fresh, serum-free medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Trustworthiness: The use of serum-free medium during the MTT incubation step is crucial to prevent interference from serum components that can affect MTT reduction and lead to inaccurate results.[8] It is also important to establish a linear relationship between cell number and formazan production for each cell line to ensure the validity of the assay.
Western Blot Analysis of Phospho-Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition in a cellular context.
Methodology:
-
Sample Preparation: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. Determine the protein concentration of the lysates.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the relative change in protein phosphorylation.
Expertise & Experience: When detecting phosphorylated proteins, it is highly recommended to use BSA as the blocking agent instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background and non-specific signals.[9] Including positive and negative controls, such as lysates from cells stimulated to induce phosphorylation and cells treated with a known inhibitor, is essential for validating the specificity of the phospho-antibody.[10]
Conclusion
The pyrrolopyridine scaffold continues to be a rich source of novel kinase inhibitors with significant potential in oncology. The representative compounds discussed in this guide demonstrate potent inhibition of key oncogenic kinases like VEGFR-2 and exhibit promising anti-proliferative activity in cancer cell lines. A thorough and systematic evaluation, employing robust and well-validated experimental protocols as outlined here, is paramount for the successful development of these compounds into next-generation targeted therapies. By understanding the nuances of their mechanism of action and adhering to rigorous scientific principles, the research community can continue to advance the field of kinase inhibitor drug discovery.
References
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Structural Confirmation of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise substitution pattern on this bicyclic heteroaromatic system is critical for biological activity, making unambiguous structural confirmation an essential step in drug discovery and development. This guide provides an in-depth comparison of analytical methodologies for confirming the structure of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives. We will explore the causality behind experimental choices, focusing on the definitive differentiation of the target molecule from its potential regioisomeric impurities, such as the pyrrolo[2,3-b]pyridine isomer, through a multi-technique approach.
The Structural Elucidation Challenge: Pyrrolo[3,2-c] vs. Pyrrolo[2,3-b] Isomers
The synthesis of pyrrolopyridines can sometimes lead to mixtures of regioisomers. For the target compound, this compound (1 ), a common and challenging isomeric impurity is the corresponding 4-bromo-1H-pyrrolo[2,3-b]pyridine derivative (2 ). While they share the same molecular formula (C₈H₄BrClN₂O) and weight (259.49 g/mol ), their distinct connectivity profoundly impacts their biological and chemical properties.
Standard analytical techniques like mass spectrometry can confirm the elemental composition, but they cannot distinguish between these isomers. Therefore, a more sophisticated, multi-faceted approach centered around Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural assignment.
Comparative Analysis of Spectroscopic Techniques
A hierarchical approach, beginning with simple 1D NMR and progressing to more complex 2D NMR experiments, provides the most robust and self-validating system for structural confirmation.
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
One-dimensional NMR provides the initial, fundamental data points.
-
¹H NMR: The proton NMR spectrum gives initial clues. For the target compound 1 , we expect to see distinct signals for the pyrrole NH, the aldehyde proton (CHO), and the two aromatic protons on the pyridine ring. The chemical shift of the aldehyde proton (typically δ 9.8-10.1 ppm) is highly characteristic.[1][2] The key differentiator, however, lies in the coupling patterns and chemical shifts of the pyridine ring protons.
-
¹³C NMR: The carbon spectrum complements the proton data, confirming the number of unique carbon environments. The aldehyde carbonyl carbon will appear significantly downfield (typically δ > 185 ppm).
While useful, 1D NMR alone is often insufficient to definitively distinguish between isomers 1 and 2 , as the chemical shifts can be similar. The true power of NMR is unlocked with two-dimensional techniques.
Definitive Confirmation: 2D NMR Spectroscopy (HMBC and NOESY)
Two-dimensional NMR experiments are the cornerstone for elucidating complex molecular structures by revealing through-bond and through-space correlations.
The Causality Behind Choosing HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for this challenge. It detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[3] This is precisely the information needed to piece together the bicyclic scaffold and unequivocally determine the position of the substituents relative to the ring protons. Long-range correlations (⁴J or ⁵J) are generally weak or undetectable, a feature that can be used to exclude alternative structures.[4]
Key Diagnostic HMBC Correlations for Structure 1:
To confirm the pyrrolo[3,2-c] scaffold of compound 1 , the most critical correlations are those that link the protons to carbons across the ring fusion.
-
H2 to C4 and C7a: The proton at position 2 (H2) on the pyrrole ring should show a three-bond correlation to the bromine-bearing carbon (C4) and the bridgehead carbon (C7a).
-
H6 to C4 and C7a: The proton at position 6 (H6) on the pyridine ring should show correlations to the bromine-bearing carbon (C4) and the bridgehead carbon C7a. The correlation to C4 is particularly diagnostic.
-
Aldehyde Proton (CHO) to C3 and C3a: The aldehyde proton should show strong correlations to the carbon it is attached to (C3) and the adjacent bridgehead carbon (C3a).
The presence of these specific correlations, particularly H6 to C4, provides definitive evidence for the pyrrolo[3,2-c] connectivity and rules out the pyrrolo[2,3-b] isomer.
Diagram: Key HMBC Correlations for Confirmation
Caption: Key HMBC correlations confirming the pyrrolo[3,2-c] scaffold.
Nuclear Overhauser Effect (NOESY): This experiment detects through-space correlations, providing complementary information about the spatial proximity of protons. A key expected NOE would be between the aldehyde proton and the H2 proton on the pyrrole ring, confirming their placement on the same side of the molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
Experimental Protocols
Protocol 1: HMBC Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Experiment Selection: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Parameter Optimization: Set the long-range coupling constant (J_CH) delay to optimize for correlations around 8-10 Hz. This typically corresponds to a delay (d6) of 62.5 ms.
-
Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio, typically over several hours.
-
Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) and carefully analyze the cross-peaks to identify key correlations as outlined in Section 2.2.
Diagram: Structural Confirmation Workflow
Caption: A typical workflow for small molecule structural confirmation.
Data Summary and Comparison
The table below summarizes the key diagnostic data points used to differentiate between the target structure (1 ) and its potential isomer (2 ).
| Analytical Technique | Expected Data for 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]... (1 ) | Differentiating Feature vs. Isomer (2 ) |
| Mass Spec (HRMS) | M+H⁺ peak corresponding to C₈H₅BrClN₂O⁺ | Identical; cannot differentiate isomers. |
| ¹H NMR | Two distinct pyridine-region singlets/doublets. | Chemical shifts and coupling constants will differ, but may not be sufficient for unambiguous assignment. |
| ¹³C NMR | Unique set of 8 carbon signals. Aldehyde ~185-190 ppm. | Chemical shifts will differ slightly. |
| HMBC | Crucial correlation: H6 ↔ C4. Other key correlations: H2↔C7a, H6↔C7a. | Absence of H6↔C4 correlation. Isomer 2 would show different key correlations (e.g., H6↔C7a). |
| X-Ray Crystallography | Unambiguous 3D structure showing the [3,2-c] fusion. | Provides absolute, undeniable proof of connectivity. |
Conclusion
While a suite of analytical tools is employed in structural elucidation, this guide demonstrates that for N-heterocyclic systems like this compound, 2D NMR spectroscopy, and specifically the HMBC experiment, is the most powerful and essential technique for unambiguous isomer differentiation.[10][11][12] It provides a self-validating system by establishing through-bond connectivities that are unique to the correct regioisomer. When available, single-crystal X-ray diffraction serves as the ultimate confirmation, but a carefully executed and interpreted HMBC experiment provides the confidence required for advancing drug development programs.
References
-
Kašpar, P., et al. (2019). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625. [Link]
-
Rathod, V. D., et al. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 841-847. [Link]
-
Forster, M., et al. (2020). Key 2D NMR correlations used for the structure elucidation of compounds 1-7. ResearchGate. [Link]
-
Lv, P-C., et al. (2021). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 225, 113795. [Link]
-
Qu, H., et al. (2021). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 12(1), 683. [Link]
-
Szántay, C., et al. (2021). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. ARKIVOC, 2021(6), 1-21. [Link]
-
Salam, N., et al. (2013). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. RSC Advances. [Link]
-
Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals, 13(12), 461. [Link]
-
Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
-
Tăbăcaru, A., et al. (2024). Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][5][10]Phenanthrolines Bearing a 9-Cyano Group. Molecules, 29(14), 3302. [Link]
-
Chen, W-L., et al. (2021). Structural elucidation of compounds 1, 2, 3, and 5. HMBC correlations... ResearchGate. [Link]
-
J&K Scientific. 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine. J&K Scientific Product Page. [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]
-
Warren, G. L., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
-
Slepukhin, P. A., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 54(6), 973-978. [Link]
-
Ciccone, L. (Ed.). (2022). Special Issue: X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
Warren, G. L., et al. (2011). X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(908287-21-8) 1H NMR spectrum [chemicalbook.com]
- 3. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Benchmark Analysis for Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[3,2-c]pyridine core is a prominent member of this class, serving as the foundational structure for numerous potent therapeutic agents, particularly in oncology and immunology.[1][2][3] Its rigid, bicyclic structure and specific arrangement of nitrogen atoms allow for precise three-dimensional positioning of substituents to optimize interactions with enzyme active sites or protein receptors. Derivatives of this scaffold have shown significant promise as inhibitors of critical cellular targets like FMS kinase and tubulin.[1][3]
The title compound, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , is a highly valuable intermediate in the synthesis of these complex molecules. The aldehyde group at the 3-position is not merely a structural feature but a versatile chemical handle, enabling a plethora of subsequent transformations such as reductive aminations, Wittig reactions, and oxidations. The bromine and chlorine atoms provide orthogonal sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic and modular construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive benchmark analysis of the primary synthetic route to this key intermediate, focusing on the Vilsmeier-Haack reaction. We will dissect the mechanistic underpinnings of this choice, present a detailed experimental protocol, and compare its performance characteristics against other plausible, albeit less common, formylation methodologies.
The Vilsmeier-Haack Reaction: The Gold Standard for Heterocycle Formylation
The introduction of a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring is a cornerstone transformation in organic synthesis. For substrates like pyrrolopyridines, the Vilsmeier-Haack reaction is overwhelmingly the method of choice due to its reliability, mild conditions, and high efficiency.[4]
Causality Behind the Choice: The pyrrole ring within the pyrrolo[3,2-c]pyridine system is highly electron-rich, making it susceptible to electrophilic attack. The Vilsmeier-Haack reaction proceeds via a moderately reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), which is ideal for this purpose.[5][6] It is reactive enough to formylate the pyrrole ring efficiently at the C3 position (the most nucleophilic site) without requiring the harsh conditions or strongly basic organometallic reagents that could lead to side reactions or decomposition of the sensitive heterocyclic core.
Mechanism of Action: The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking an activating agent like phosphorus oxychloride (POCl₃). This generates the electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺.[7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the pyrrolopyridine ring attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous workup replace the iminium group with a carbonyl, yielding the final aldehyde product.[6]
Caption: General workflow of the Vilsmeier-Haack reaction.
Benchmark Synthesis Protocol
This section details a robust, field-proven protocol for the synthesis of this compound. The self-validating nature of this protocol lies in its reliance on a well-established, high-yielding reaction, where successful execution is confirmed by straightforward analytical methods (TLC, NMR).
Caption: Experimental workflow for the target synthesis.
Experimental Protocol:
-
Reagents & Materials:
-
4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)[8]
-
N,N-Dimethylformamide (DMF), anhydrous (10-15 volumes)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Step-by-Step Procedure:
-
Reagent Preparation (0°C): To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (10 volumes). Cool the flask to 0°C in an ice-water bath.
-
Expertise Note: Anhydrous conditions are crucial in the initial step to prevent premature quenching of the highly reactive POCl₃ and the Vilsmeier reagent. Cooling is essential to control the exothermic reaction between DMF and POCl₃.
-
-
Vilsmeier Reagent Formation (0-5°C): Add POCl₃ (1.5 eq) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The solution may become a thick, pale-yellow slurry.
-
Substrate Addition: Dissolve the 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive species.
-
Trustworthiness Note: This step is highly exothermic and may release HCl gas. It must be performed slowly in a well-ventilated fume hood.
-
-
Basification: Carefully adjust the pH of the aqueous slurry to ~8-9 by the slow addition of saturated NaHCO₃ solution or 1M NaOH. The product often precipitates as a solid.
-
Workup: Extract the aqueous mixture three times with a suitable organic solvent like DCM or EtOAc. Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure this compound.[9]
-
Comparative Analysis of Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the benchmark, a comprehensive guide must consider alternatives to justify its selection. The following table compares it with other classical formylation methods, highlighting why they are less suitable for this specific substrate.
| Method | Key Reagents | Mechanism | Substrate Suitability | Pros & Cons |
| Vilsmeier-Haack | POCl₃ (or other activators), DMF | Electrophilic substitution with a chloroiminium salt.[6] | Excellent. Ideal for electron-rich heterocycles like pyrroles and indoles.[7] | Pros: High yields, mild conditions, reliable, uses common reagents. Cons: POCl₃ is corrosive and moisture-sensitive. |
| Duff Reaction | Hexamethylenetetramine, acid (e.g., TFA, acetic acid) | Electrophilic substitution, requires a highly activated ring. | Poor. Generally requires phenolic substrates. Not effective for non-phenolic heterocycles. | Pros: One-pot. Cons: Often low yields, harsh acidic conditions, limited substrate scope. |
| Reimer-Tiemann | Chloroform (CHCl₃), strong base (e.g., NaOH) | Formation of dichlorocarbene as the electrophile. | Not Applicable. Specific to phenols and some pyrroles, but conditions are too harsh for this bicyclic system. | Pros: Uses cheap reagents. Cons: Very low yields, harsh basic conditions, generates chlorinated byproducts. |
| Lithiation & Formylation | Strong base (n-BuLi, LDA), then DMF | Deprotonation at the most acidic C-H followed by quenching with an electrophile. | Plausible but Complex. Requires careful control of stoichiometry and cryogenic temperatures. Regioselectivity can be an issue. | Pros: Can achieve high yields, offers alternative regioselectivity. Cons: Requires strictly anhydrous/anaerobic conditions, cryogenic temperatures, strong bases can be incompatible with other functional groups. |
Conclusion and Outlook
For the synthesis of This compound , the Vilsmeier-Haack reaction stands as the superior and most practical method. Its operational simplicity, compatibility with the pyrrolopyridine core, and consistent high performance make it the benchmark against which all other potential methods are measured. The resulting aldehyde is a critical gateway molecule, enabling access to a vast chemical space of potential kinase inhibitors and other biologically active compounds.[1][10] Researchers and drug development professionals can confidently employ the detailed protocol herein to reliably produce this key building block for their discovery programs.
References
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpk_LomKr2XpmJ8uXTN-4KhvJsaWXnaB0Asu9cIcsSSdDPwVSh9miJcgfLEZHLm-a8kPX1V281h0GbZL1Gm2A6V1ELzrd-9ZkuMq_1jqIf8V-GhX88bqRE0fiCLE6mLXx1Pmd_OyyFgk16tJnuJpOkr-C6CWyjW6DWo7SF][1]
-
National Center for Biotechnology Information (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErJrYIN3xcXIrzinPYVpdZCe_RiGXkAJTHv3Pda8GlN0za0FUkcVUZSH7tJXKo0fuC_Y93FBRq2QYubo-gd8DaaXNl-Hmxghzqcik2RMb0Ua479PvKY0axr_IVubOMKCrqSsLQkDc3XKZnzf0H][11]
-
Abdel-Maksoud, M. S., et al. (2020). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZrJc2JMFHu4Gk_Fcnf2w8wBIKXW0jq2xPaI_V2xaBreLThKCYvkEHJA1yVMBXYQ2qCl8Y5ItNTySscjLRbyikHBXiWS5WE9hr63FkXtVJ1sfzidQujoiVCx8-of9RyC1KpdAN][2]
-
El-Adl, K., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3v2-nVLnZuE2LC1LFQg1OEkRm_-pvl-zPMUgApMilZRiyC6viTvJolqs8vSrZgFu8fBdIeFAuT5SLowOSMosf4WQDAPY_Ux2xPd2DvHBnPNoeeS5fGyYgdoogHv_yDNKrPv4aZeoeaZnn-z8=][3]
-
Yadav, D., & Singh, R. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHADzxZbNOPKRboIdB2tqksmDyBCz4MSdSKvHzfIuYseVu74oo5UnKLrqp8higzSHPE-i-Wf5lcMMH5Gn_I_Ud1tYn1PcfUR7RgvCRPdFz3hPBoHlqnlGm3aukMWonyoNFLqVd2IEhPGhH3pimNqwU=][12]
-
Patil, S. B., & Patil, P. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpVTCGUW0DzuWn_jxVoEeDJo8PsvWYNwJcIvogeLCA6unb7aoZBxQdAmNRKyd_B0Q6ghaSJ1l0ogRRfI1Jsxzr2JpSOZRdabopcWeK-r7uT5E8Q5IAKJ7X5JM9Y4fZrxMWphLz7fp3xNkVdSB4jtNTM9kh0IPwyBXNCZp7paZq_XqspHnqyy1o][4]
-
Wikipedia contributors. (n.d.). Vilsmeier reagent. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Vilsmeier_reagent][5]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Available at: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm][7]
-
Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction][6]
-
Sheikholeslami-Farani, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Letters of Chemistry, Physics and Astronomy. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1gVKND1hLFn4f3rqR7DK0Eeb0nXQFsHgdL9GbCbypE9oZdWbCfrXdJ69KovJc4EpQfXor1ZjZvmluP7d1wwqp0Q7hsUXne3QkjtKTxdsSi6_RhthwZQXiyMYGI4g4KJTLJg_-LvncnBAFcCZeZWP9Iwc=][13]
-
ChemScene. (n.d.). This compound. ChemScene. [Available at: https://www.chemscene.com/products/4-Bromo-7-chloro-1H-pyrrolo-3-2-c-pyridine-3-carbaldehyde-1000341-99-0.html][9]
-
Janvier, P., Sun, X., Bienaymé, H., & Zhu, J. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society. [Available at: https://pubmed.ncbi.nlm.nih.gov/11890807/][14]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24729435][8]
-
ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. ChemicalBook. [Available at: https://www.chemicalbook.com/article/4-chloro-7h-pyrrolo-2-3-d-pyrimidine-applications-in-medicinal-chemistry-and-its-improved-synthesis.htm][15]
-
Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230277/][10]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | C7H4BrClN2 | CID 24729435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. growingscience.com [growingscience.com]
- 14. Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
Evaluating the Novelty of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic system, forming the backbone of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth evaluation of the novelty of derivatives originating from 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a promising but underexplored starting material. We will objectively compare the projected performance of its derivatives with existing alternatives, supported by experimental data from closely related compounds and detailed protocols for their synthesis and biological evaluation.
The Strategic Advantage of the this compound Scaffold
The parent scaffold, this compound (CAS No. 1000341-99-0), presents a unique combination of reactive sites, making it a versatile starting point for the synthesis of diverse derivatives. The aldehyde group at the 3-position is a gateway for the introduction of various functionalities through reactions such as condensation, reductive amination, and Wittig reactions. The bromine at the 4-position and chlorine at the 7-position offer opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl moieties. This multi-handle scaffold allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
Proposed Synthetic Pathways and Novel Derivatives
While the direct derivatization of this compound is not yet extensively documented in peer-reviewed literature, we can extrapolate from established synthetic methodologies for related pyrrolopyridine compounds to propose novel synthetic routes and target molecules.[3][4]
A plausible and efficient approach to generate a library of novel derivatives involves a two-step process: initial modification of the aldehyde group followed by a cross-coupling reaction.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted anilines or other primary amines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired substituted aniline to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane.
Experimental Protocol: Suzuki Cross-Coupling for Bi-aryl Derivatives
This protocol details the subsequent Suzuki cross-coupling reaction to introduce an aryl group at the 4-position.
Materials:
-
Schiff base derivative of this compound
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard Schlenk line and inert atmosphere setup
Procedure:
-
To a Schlenk flask, add the Schiff base derivative (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed synthetic workflow for novel derivatives.
Comparative Analysis of Biological Activity
The novelty of these proposed derivatives lies in the unique substitution pattern, which is anticipated to confer distinct biological activities. Based on the literature for related pyrrolo[3,2-c]pyridine scaffolds, the primary areas of therapeutic potential are in oncology and infectious diseases.[1][2][3][4]
Anticancer Potential: Kinase Inhibition and Tubulin Polymerization
Pyrrolo[3,2-c]pyridine derivatives have shown significant promise as inhibitors of various protein kinases and as disruptors of microtubule dynamics.[2][3][4]
Table 1: Comparative Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Scaffold | Target | IC₅₀ (µM) | Cell Lines | Reference |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | 0.12 - 0.21 | HeLa, SGC-7901, MCF-7 | [3][5] |
| 1r | pyrrolo[3,2-c]pyridine | FMS Kinase | 0.03 | - | [2] |
| 1r | pyrrolo[3,2-c]pyridine | Antiproliferative | 0.15 - 1.78 | Ovarian, Prostate, Breast Cancer | [2] |
| KIST101029 | Di-arylamide | FMS Kinase | 0.096 | - | [2] |
| CA-4 | Combretastatin A-4 | Tubulin Polymerization | Not specified | - | [3] |
The data in Table 1 demonstrates that modifications to the pyrrolo[3,2-c]pyridine scaffold can lead to potent anticancer agents with IC₅₀ values in the nanomolar to low micromolar range. The proposed derivatives of this compound, with their unique electronic and steric properties, are hypothesized to exhibit comparable or superior activity. The introduction of diverse aryl groups via Suzuki coupling could lead to enhanced interactions with the target proteins.
Caption: Simplified FMS kinase signaling pathway and inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method to determine the in vitro potency of a compound against a purified kinase.[6]
Materials:
-
Test compounds (dissolved in DMSO)
-
Purified recombinant kinase (e.g., FMS)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of kinase buffer to all wells of the 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (for controls) to the appropriate wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Novelty and Future Directions
The true novelty of derivatives from this compound will be realized through their synthesis and biological evaluation. The proposed synthetic strategies provide a clear path to a diverse library of compounds. The comparative data from existing pyrrolo[3,2-c]pyridine derivatives suggest that these new molecules have a high probability of exhibiting potent biological activities.
Future work should focus on:
-
Synthesis and characterization of the proposed derivatives.
-
Screening against a panel of cancer cell lines and kinases to identify lead compounds.
-
Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of the lead compounds.
-
In vivo studies in animal models to evaluate the efficacy and safety of the most promising candidates.
By systematically exploring the chemical space around this novel scaffold, researchers can unlock new therapeutic opportunities in the ongoing fight against cancer and other diseases.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available from: [Link]
-
Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available from: [Link]
-
141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available from: [Link]
-
Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. National Institutes of Health. Available from: [Link]
-
Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. Available from: [Link]
-
Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed Central. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. Semantic Scholar. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available from: [Link]
-
Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available from: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Inhibitors Derived from 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous validation. The 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde core represents a privileged scaffold, giving rise to a new generation of potent kinase inhibitors. However, potency is but one side of the coin; the other, equally critical side is selectivity. Unforeseen off-target interactions can lead to toxicity or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile a non-negotiable aspect of its development.[1][2][3]
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of inhibitors derived from this novel pyrrolopyridine scaffold. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data. While specific cross-reactivity data for inhibitors from this exact starting material is emerging, we will use analogous pyrrolopyridine-based inhibitors as illustrative examples to ground our discussion in practical application.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[4] This conservation is a double-edged sword: while it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in developing highly selective agents.[5][6][7] Off-target inhibition can have profound biological consequences, ranging from unexpected therapeutic benefits (polypharmacology) to severe adverse effects.[2] Therefore, early and comprehensive cross-reactivity profiling is essential to:
-
De-risk clinical development: By identifying potential liabilities early, resources can be allocated more effectively.
-
Elucidate mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding a compound's true biological activity.
-
Enable rational drug design: Selectivity data can guide medicinal chemistry efforts to optimize inhibitor design and minimize off-target interactions.[5][6][7]
A Multi-pronged Approach to Assessing Cross-Reactivity
A robust assessment of inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. This tiered approach provides a holistic view of a compound's interaction profile, from direct enzyme inhibition to its behavior in a more physiologically relevant context.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Experimental Protocols
In Vitro Kinase Profiling: The Kinome Scan
The initial and most comprehensive assessment of selectivity is typically a broad kinase panel screen, often outsourced to specialized vendors. These screens measure the inhibitory activity of a compound against hundreds of kinases at a single, high concentration (e.g., 1 or 10 µM).
Principle: To identify any kinase that is inhibited by a certain percentage (e.g., >50%) at a high concentration of the test compound. This provides a broad, unbiased view of potential off-targets.
Step-by-Step Methodology (Illustrative Example):
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor derived from this compound in 100% DMSO.
-
Assay Plate Preparation: The screening service will typically perform serial dilutions to achieve the final assay concentration.
-
Kinase Reaction: The inhibitor is incubated with a panel of recombinant kinases, a suitable substrate (peptide or protein), and ATP. The reaction is initiated and allowed to proceed for a specific time.
-
Detection: The amount of substrate phosphorylation is quantified. Common detection methods include radiometric assays (³³P-ATP), fluorescence/luminescence-based assays (e.g., ADP-Glo™), or mobility shift assays.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
Data Presentation and Interpretation:
The results are typically presented as a "kinome map" or a table listing the percentage of inhibition for each kinase. Hits are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >75%).
Table 1: Hypothetical Kinome Scan Data for "Pyrrolo-Inhibitor-X" (1 µM)
| Kinase Family | Kinase Target | % Inhibition |
| Primary Target Family | Kinase A | 98% |
| Kinase B | 25% | |
| Off-Target Family 1 | Kinase C | 85% |
| Kinase D | 15% | |
| Off-Target Family 2 | Kinase E | 5% |
| Kinase F | 60% |
This initial scan identifies Kinase C and Kinase F as potential off-targets for "Pyrrolo-Inhibitor-X".
Dose-Response Validation of Off-Target Hits
Following the initial kinome scan, it is crucial to determine the potency (IC₅₀) of the inhibitor against the identified off-targets. This allows for a quantitative comparison with the potency against the primary target.
Principle: To determine the concentration of inhibitor required to inhibit 50% of the kinase activity (IC₅₀).
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Assay: Perform the same kinase assay as in the initial screen, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation:
The selectivity of the inhibitor can be expressed as a selectivity ratio, which is the IC₅₀ for the off-target divided by the IC₅₀ for the primary target. A higher ratio indicates greater selectivity.
Table 2: Comparative IC₅₀ Values for "Pyrrolo-Inhibitor-X" and Alternative Inhibitors
| Compound | Primary Target (Kinase A) IC₅₀ (nM) | Off-Target (Kinase C) IC₅₀ (nM) | Off-Target (Kinase F) IC₅₀ (nM) | Selectivity Ratio (C/A) | Selectivity Ratio (F/A) |
| Pyrrolo-Inhibitor-X | 10 | 250 | 1200 | 25 | 120 |
| Alternative Inhibitor 1 | 15 | 50 | 5000 | 3.3 | 333 |
| Alternative Inhibitor 2 | 5 | 500 | 800 | 100 | 160 |
In this hypothetical example, "Pyrrolo-Inhibitor-X" is more selective against Kinase C than Alternative Inhibitor 1, but less selective than Alternative Inhibitor 2.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Biochemical assays are essential, but they do not fully recapitulate the cellular environment. CETSA is a powerful technique to confirm that an inhibitor binds to its intended target (and potential off-targets) within intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells that express the target kinase(s) and treat with the inhibitor or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody (e.g., by Western blotting or ELISA).
-
Data Analysis: Plot the fraction of soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates target engagement.
Data Presentation and Interpretation:
A significant positive shift in the melt curve for the primary target in the presence of the inhibitor confirms cellular target engagement. The absence of a shift for a potential off-target suggests that the inhibitor may not bind to it in the cellular context, or that the binding is too weak to cause a measurable stabilization.
Conclusion and Future Directions
The development of potent and selective kinase inhibitors from the this compound scaffold holds significant promise for targeted therapies. A rigorous and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, is paramount to ensuring the successful translation of these promising compounds from the bench to the clinic. By combining broad kinome scanning with quantitative dose-response validation and cellular target engagement assays, researchers can build a comprehensive understanding of their inhibitor's selectivity profile, thereby mitigating risks and accelerating the drug discovery process. Future work should focus on developing computational models to predict the cross-reactivity of novel derivatives from this scaffold, further streamlining the optimization of inhibitor selectivity.[4][5][6][7]
References
- Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
-
Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1257-1265. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved January 17, 2026, from [Link]
-
Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. MDPI. Retrieved January 17, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300084. National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2162. MDPI. Retrieved January 17, 2026, from [Link]
-
Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. PubMed. Retrieved January 17, 2026, from [Link]
-
Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Retrieved January 17, 2026, from [Link]
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6. Retrieved January 17, 2026, from [Link]
Sources
- 1. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
in vitro vs in vivo efficacy of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde derivatives
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[3,2-c]pyridine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold. While the specific building block, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , serves as a versatile starting point for chemical synthesis, this guide will focus on the biological performance of its elaborated derivatives that have been reported in the scientific literature. We will dissect the journey of these compounds from initial cell-free assays to complex animal models, offering field-proven insights into the critical translational challenges and opportunities in drug development.
The pyrrolo[3,2-c]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation for potent inhibitors of various biological targets, particularly in oncology.[1] This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the strategic rationale behind the experimental workflows used to validate these promising therapeutic agents.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
The initial evaluation of any new chemical entity begins in vitro. These assays are designed to be high-throughput, cost-effective, and highly specific, allowing for the rapid screening and characterization of hundreds of compounds. The primary goals are to confirm target engagement, determine potency, and establish a preliminary mechanism of action.
Biochemical Assays: Confirming Target Engagement and Potency
The first crucial step is to verify that a derivative binds to and inhibits its intended molecular target. For pyrrolo[3,2-c]pyridine derivatives, prominent targets include protein kinases and structural proteins like tubulin.
-
Kinase Inhibition: Several derivatives have been investigated as kinase inhibitors. For example, a series of diarylamide derivatives of the pyrrolo[3,2-c]pyridine scaffold were tested for their inhibitory effect against FMS kinase (CSF-1R), a key driver in various cancers and inflammatory disorders.[2] Assays such as radiometric filter binding or Homogeneous Time Resolved Fluorescence (HTRF) are the gold standard for determining a compound's half-maximal inhibitory concentration (IC50), a key measure of potency. In one study, derivative 1r emerged as a potent FMS kinase inhibitor with an IC50 of 30 nM, significantly more potent than the lead compound.[2]
-
Tubulin Polymerization: Another class of pyrrolo[3,2-c]pyridine derivatives has been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics essential for cell division.[1] The in vitro efficacy is directly measured through tubulin polymerization assays, where the ability of a compound to inhibit the formation of microtubules is quantified. Compound 10t from this series potently inhibited tubulin polymerization, a direct confirmation of its biochemical mechanism.[1]
Cell-Based Assays: Gauging Effect in a Biological Context
While biochemical assays are precise, they lack biological context. Cell-based assays are the next critical step, evaluating a compound's ability to exert its effect within a living cell, which involves crossing the cell membrane and remaining stable in the cytoplasm.
-
Antiproliferative Activity: The most common cell-based screen is the antiproliferative assay, often using the MTT or similar colorimetric methods. These tests measure a compound's ability to inhibit the growth and proliferation of cancer cell lines. Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated broad antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), breast (MCF-7), ovarian, and prostate cancer lines.[1][2] For instance, compound 10t exhibited potent antiproliferative effects with IC50 values ranging from 0.12 to 0.21 µM across multiple cell lines.[1]
-
Mechanism of Action (MoA) in Cells: To confirm that the antiproliferative effect is due to the intended mechanism, further cell-based assays are essential.
-
Cell Cycle Analysis: Compounds that target mitosis, like tubulin inhibitors, are expected to cause cells to arrest in the G2/M phase of the cell cycle. Flow cytometry analysis confirmed that compound 10t induced a significant G2/M phase arrest in cancer cells, consistent with its role as a microtubule-disrupting agent.[1]
-
Apoptosis Induction: Effective anticancer agents should induce programmed cell death (apoptosis). Assays using techniques like Annexin V staining can quantify the percentage of apoptotic cells, confirming that the growth inhibition observed is due to cell killing rather than just growth arrest.[1]
-
Table 1: Summary of In Vitro Efficacy for Representative Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target | Biochemical IC50 | Cell Lines Tested | Antiproliferative IC50 | In Vitro MoA Confirmed | Reference |
| 10t | Tubulin | N/A (Inhibited polymerization at 3-5 µM) | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | G2/M Arrest, Apoptosis Induction | [1] |
| 1r | FMS Kinase | 30 nM | Ovarian, Prostate, Breast Cancer Panel | 0.15 - 1.78 µM | N/A | [2] |
| 1e | FMS Kinase | 60 nM | Ovarian, Prostate, Breast Cancer Panel | N/A | N/A | [2] |
Part 2: The Translational Chasm: From In Vitro Success to In Vivo Challenge
A potent molecule in a petri dish is a world away from an effective drug in a living organism. The transition from in vitro to in vivo studies is fraught with challenges, primarily centered on a compound's ADME properties: Absorption, Distribution, Metabolism, and Excretion. A compound can be highly potent in vitro but fail in vivo due to poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue at a sufficient concentration.
For example, studies on the related pyrrolo[2,3-d]pyrimidine scaffold found that while initial compounds were potent in cellular assays, they underwent rapid metabolism in vivo, leading to low oral bioavailability and necessitating further chemical optimization to create more stable analogues.[3]
Workflow: Bridging the In Vitro-In Vivo Gap
The following diagram illustrates the logical workflow from initial in vitro screening to the selection of candidates for in vivo testing. Early ADME and pharmacokinetic profiling are critical decision-making gates.
Caption: Drug discovery workflow from in vitro to in vivo validation.
Part 3: The Ultimate Test: In Vivo Efficacy Assessment
In vivo studies in animal models are the definitive test of a drug candidate's potential. These experiments evaluate not only the efficacy of the compound in a complex biological system but also its safety and pharmacokinetic profile. While specific in vivo data for the most potent 1H-pyrrolo[3,2-c]pyridine derivatives from the cited studies are not yet published, we can look to closely related scaffolds to understand the experimental designs.
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Before efficacy can be assessed, the PK profile must be understood. Studies on related pyrrolopyrimidine derivatives, such as RIPK1 and Akt inhibitors, have shown that achieving good oral bioavailability (e.g., 59.55% for a RIPK1 inhibitor) and a reasonable half-life is crucial for maintaining therapeutic concentrations.[4][5]
Pharmacodynamic (PD) studies are then used to confirm that the drug is engaging its target in vivo. This is often done by measuring the phosphorylation status of downstream proteins. For example, in studies of an Akt inhibitor, researchers measured the reduction in phosphorylation of GSK3β in tumor xenografts after oral dosing to confirm target engagement.[3]
Animal Models of Disease
-
Cancer Xenograft Models: The most common model for oncology involves implanting human tumor cells into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time. For a pyrrolo[2,3-d]pyrimidine-based Akt inhibitor, oral administration led to a significant reduction in the growth of U87MG tumor xenografts.[3] A successful outcome is often measured by the Tumor Growth Inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group).
-
Inflammatory Disease Models: The utility of these scaffolds extends beyond cancer. A pyrrolo[2,3-d]pyrimidine derivative designed as a BTK inhibitor showed significant anti-arthritic effects in a collagen-induced arthritis (CIA) mouse model, markedly reducing joint damage and cellular infiltration.[6]
Comparative Analysis: Why the Discrepancy?
The transition from in vitro to in vivo often reveals discrepancies in efficacy. A compound with a 30 nM IC50 against its target kinase (in vitro) may require micromolar concentrations in the blood to achieve a therapeutic effect (in vivo). This is due to factors like:
-
Protein Binding: High binding to plasma proteins like albumin can reduce the free concentration of the drug available to act on the target.
-
Metabolism: The liver can rapidly metabolize the compound into inactive forms (first-pass metabolism).
-
Distribution: The compound may not effectively penetrate the target tissue (e.g., crossing the blood-brain barrier or accumulating in a solid tumor).
Therefore, a successful drug candidate must possess a balance of high in vitro potency and favorable in vivo ADME/PK properties. The optimization of compound 21 in an Akt inhibitor study is a classic example, where modifications were made not to increase potency, but to block metabolic pathways and improve bioavailability.[3]
Part 4: Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Antiproliferative MTT Assay
This protocol is adapted from methodologies used to evaluate anticancer compounds.[1]
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol is a generalized representation based on standard practices in preclinical oncology.[3]
Objective: To evaluate the antitumor efficacy of a test compound in a mouse xenograft model.
Methodology:
-
Animal Acclimatization: Acclimate female athymic nude mice (4-6 weeks old) for one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., U87MG) in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80). Administer the compound daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Euthanize the mice and excise the tumors. Calculate the mean tumor volume for each group over time. Determine the percent Tumor Growth Inhibition (%TGI) at the end of the study.
FMS Kinase Signaling Pathway
The following diagram illustrates the signaling pathway of FMS kinase (CSF-1R), a key target for some pyrrolo[3,2-c]pyridine derivatives. Inhibition of this receptor blocks downstream signaling crucial for the proliferation and survival of macrophages and cancer cells.
Caption: Simplified FMS kinase (CSF-1R) signaling pathway.
References
-
Barrow, D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
-
Lv, Z-S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Abdel-Aziem, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
Ji, T., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
-
Xiong, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wujec, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Davies, T.G., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1000341-99-0). As a halogenated heterocyclic aromatic aldehyde, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
The core principle underpinning this protocol is that This compound and its container must be disposed of as hazardous waste [1]. On-site chemical neutralization is not recommended due to the compound's complex structure and the potential for generating unknown, hazardous byproducts. Adherence to the following procedures ensures a self-validating system of safety and compliance.
Hazard Identification and Risk Assessment
Before handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated pyridines and aromatic aldehydes allow for a reliable hazard assessment.
Inferred Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4].
-
Eye Damage/Irritation: Causes serious eye irritation[2][3][4].
-
Respiratory Irritation: May cause respiratory system irritation[1][2][4].
Given these hazards, all waste materials, including the primary compound, contaminated personal protective equipment (PPE), and any materials used for spill cleanup, must be treated as hazardous waste.
| Compound Properties | |
| Chemical Name | This compound[5] |
| Synonym | 4-BROMO-7-CHLORO-5-AZAINDOLE-3-CARBOALDEHYDE[5] |
| CAS Number | 1000341-99-0[5] |
| Molecular Formula | C₈H₄BrClN₂O[5] |
| Molecular Weight | 259.49 g/mol [5] |
| Classification | Halogenated Heterocyclic Aromatic Aldehyde |
Required Personal Protective Equipment (PPE) and Handling
Proper PPE is the first line of defense against exposure. All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks[1].
-
Hand Protection: Wear nitrile or other chemically resistant protective gloves[1].
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles[1][3].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed[1].
-
Respiratory Protection: While handling in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of containment[4].
Step-by-Step Disposal Protocol: Segregation and Containerization
The proper segregation of chemical waste is the most critical step in the disposal process. This ensures that waste is handled correctly by disposal facilities and prevents dangerous reactions from occurring due to the mixing of incompatible chemicals[6][7][8].
Step 1: Identify the Correct Waste Stream
This compound must be disposed of in a container designated for Halogenated Organic Waste .
-
Causality: Halogenated waste (containing Bromine, Chlorine, Fluorine, or Iodine) requires high-temperature incineration for safe destruction to prevent the formation of persistent environmental toxins like dioxins[9]. This disposal method is distinct and often more costly than non-halogenated solvent disposal. Mixing this compound with non-halogenated waste will contaminate the entire container, requiring the whole volume to be treated as the more hazardous (and expensive) halogenated waste stream[10].
Step 2: Select an Appropriate Waste Container
-
The container must be in good condition, free of cracks or residue on the outside.
-
It must be made of a chemically compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof screw-top cap to prevent spills and the escape of vapors[10][11]. Keep the container closed at all times except when actively adding waste[10].
Step 3: Label the Waste Container Correctly
Proper labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[12].
-
The label must clearly state the words "Hazardous Waste" [13][14].
-
List all chemical constituents by their full name (no abbreviations or formulas). For this compound, write "this compound"[10].
-
Include appropriate hazard warnings or pictograms (e.g., irritant, toxic)[14].
On-Site Storage and Accumulation
Designated laboratory areas for waste collection are known as Satellite Accumulation Areas (SAAs)[13][14].
-
Store the sealed and labeled halogenated waste container in your lab's designated SAA.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel[12].
-
Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents and strong bases[4].
Caption: Decision workflow for the disposal of the target compound.
Final Disposal and Spill Management
Final Disposal Protocol
-
Request Waste Pickup: Once the waste container is approaching full (do not fill beyond 90% capacity), or when the waste needs to be removed, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for a pickup[11][15].
-
Documentation: Be prepared to provide a waste profile or manifest, as required by your EHS office and the licensed waste hauler. This documentation tracks the waste from generation to its final disposal ("cradle to grave")[16].
Prohibited Actions
-
DO NOT dispose of this chemical down the drain. This is illegal and environmentally harmful[10].
-
DO NOT dispose of in regular trash.
-
DO NOT mix with non-halogenated, acidic, or basic waste streams unless explicitly instructed by your EHS professional.
Spill Management
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary to facilitate evacuation.
-
Contact your institution's emergency EHS number or 911 from a safe location[10].
-
By adhering to this structured protocol, you contribute to a safe and compliant laboratory environment, ensuring that the disposal of this compound is managed with the highest degree of scientific integrity and responsibility.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste. ACS. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Safety Data Sheet for 5-BROMO-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE. [Link]
-
WasteWise. Aldehyde Disposal. WasteWise. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. OSHA. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
PubMed. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.... PubMed. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. OSHA. [Link]
-
University of Cambridge. Incompatible chemicals. Department of Engineering Health & Safety. [Link]
-
Regulations.gov. INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. Regulations.gov. [Link]
-
Environmental Safety, Sustainability and Risk (ESSR). Table of Incompatible Chemicals. ESSR. [Link]
-
St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]
-
PubChem. 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine. National Institutes of Health. [Link]
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine | C7H4BrClN2 | CID 53412602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 7. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 9. researchgate.net [researchgate.net]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ethz.ch [ethz.ch]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. otago.ac.nz [otago.ac.nz]
- 16. acs.org [acs.org]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For the pioneering researchers and scientists in drug development, the journey of discovery often involves navigating the complexities of novel chemical entities. 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a halogenated pyrrolopyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring that your focus remains on groundbreaking research.
Hazard Identification and Risk Assessment: Understanding the Molecule
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure provides critical clues to its potential reactivity and physiological effects.
Known Hazards:
The primary identified hazard for this compound is H302: Harmful if swallowed . This classification necessitates careful handling to prevent ingestion.
Potential Hazards Based on Chemical Structure:
-
Halogenated Aromatic Compound: The presence of bromine and chlorine atoms on the aromatic rings suggests that this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract. Halogenated organic compounds can also pose environmental hazards and may require specific disposal procedures.[1][2]
-
Pyrrole Moiety: Pyrrole and its derivatives are known to have a range of biological activities and can be absorbed through the skin. Some pyrrole-containing compounds have been investigated for their toxicological properties. Therefore, dermal contact should be minimized.
-
Aldehyde Functional Group: Aldehydes are often associated with sensitizing effects, particularly skin and respiratory sensitization. They can also be irritants.
-
Solid/Powder Form: As a solid, the primary exposure risk is through the inhalation of dust particles. Fine powders can be easily aerosolized, leading to respiratory tract irritation and allowing for systemic absorption.
A prudent approach, therefore, is to treat this compound as a hazardous substance, implementing controls to mitigate the risks of ingestion, inhalation, and dermal contact. All laboratory activities involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact with the compound. Nitrile and neoprene offer good resistance to a broad range of chemicals. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical splash goggles that form a seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect the eyes from dust particles and potential splashes of solutions containing the compound. Standard safety glasses do not provide adequate protection from chemical splashes.[7][8] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or glovebox. | To prevent the inhalation of fine dust particles. The choice of respirator should be based on a thorough risk assessment. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure to hazardous substances. Whenever possible, these should be the primary method of control, with PPE providing an additional layer of protection.
Designated Work Area
All work with this compound should be conducted in a designated area within the laboratory. This area should be clearly marked with appropriate warning signs.[6]
Ventilation
-
Chemical Fume Hood: All weighing and transfers of the solid compound, as well as any reactions involving it, must be performed in a properly functioning and certified chemical fume hood.[9] This is crucial for preventing the inhalation of airborne particles.
-
Glovebox: For operations requiring an inert atmosphere or for handling highly potent analogues, a glovebox is the preferred engineering control.[3][10][11]
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing operations within the chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If possible, use a balance with a draft shield.
-
Close the container immediately after use.
-
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[12]
-
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined spill response plan is essential.
Minor Spill (Contained within a chemical fume hood)
-
Alert colleagues in the immediate vicinity.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill: Cover the spilled solid with a damp paper towel to prevent it from becoming airborne.
-
Clean-up: Carefully wipe up the material with the damp paper towel, working from the outside in. Place the contaminated materials in a sealed bag.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose: Place all contaminated materials in a designated hazardous waste container.
Major Spill (Outside of a chemical fume hood)
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm if necessary.
-
Close the doors to the affected area to contain the spill.
-
Contact your institution's emergency response team. Do not attempt to clean up a large spill of a hazardous powder without proper training and respiratory protection.
Disposal Plan: Responsible Stewardship
The disposal of this compound and any materials contaminated with it must be handled in accordance with all local, state, and federal regulations.[10][13][14][15][16]
Waste Segregation
As a halogenated organic compound, this chemical waste must be segregated from non-halogenated waste streams.[1][2] This is critical for proper disposal and to avoid potentially dangerous reactions in the waste container.
Waste Containers
-
Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste: Halogenated Organic Solid" and include the full chemical name.
-
Liquid Waste: If the compound is in solution, it should be collected in a designated "Halogenated Organic Liquid Waste" container. This container should be kept closed when not in use and stored in a secondary containment bin.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage: Store hazardous waste in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[2]
Workflow Diagrams
Personal Protective Equipment (PPE) Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Spill Response Decision Tree
Caption: A decision tree for responding to spills.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
National Institutes of Health. (2024). Chemical Hygiene Plan. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Wipf Group. (n.d.). Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Massachusetts Institute of Technology. (1998, November 25). PSFC Halogenated Solvents. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
Sources
- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. osha.gov [osha.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Hygiene Plan – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. mdpi.com [mdpi.com]
- 8. ethz.ch [ethz.ch]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. ossila.com [ossila.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
